3-(3-Biphenylyl)azetidine
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(3-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChI Key |
FOFBUFUPRHQSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-(3-Biphenylyl)azetidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a plausible and robust multi-step synthesis pathway for 3-(3-biphenylyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The proposed route leverages well-established synthetic methodologies, including Suzuki-Miyaura coupling, Grignard reagent formation and addition, and a Barton-McCombie deoxygenation, to construct the target molecule from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.
I. Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a five-step sequence, commencing with the formation of a key biphenyl intermediate, followed by the construction and functionalization of the azetidine ring.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols and Data
Step 1: Synthesis of 3-Bromobiphenyl via Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of 1,3-dibromobenzene with phenylboronic acid to selectively form the monosubstituted product, 3-bromobiphenyl.
Experimental Protocol:
A mixture of 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.5 equivalents) is suspended in a 4:1 mixture of toluene and water. The reaction mixture is degassed with argon for 20 minutes and then heated to 85°C for 12 hours under an argon atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 3-bromobiphenyl.
| Reagent/Parameter | Molar Ratio/Value |
| 1,3-Dibromobenzene | 1.0 eq |
| Phenylboronic Acid | 1.2 eq |
| Palladium(II) Acetate | 0.02 eq |
| Triphenylphosphine | 0.08 eq |
| Potassium Carbonate | 2.5 eq |
| Toluene/Water | 4:1 (v/v) |
| Temperature | 85 °C |
| Reaction Time | 12 h |
| Typical Yield | 75-85% |
digraph "Step1" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];"1,3-Dibromobenzene" [shape=oval, fillcolor="#FFFFFF"]; "Phenylboronic_acid" [shape=oval, fillcolor="#FFFFFF"]; "Pd(OAc)2, PPh3, K2CO3" [shape=plaintext, fontcolor="#5F6368"]; "3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];
"1,3-Dibromobenzene" -> "3-Bromobiphenyl"; "Phenylboronic_acid" -> "3-Bromobiphenyl"; "Pd(OAc)2, PPh3, K2CO3" -> "3-Bromobiphenyl" [arrowhead=none]; }
Caption: Step 1: Suzuki-Miyaura Coupling.
Step 2: Formation of 3-Biphenylylmagnesium Bromide (Grignard Reagent)
The aryl bromide synthesized in the previous step is converted to the corresponding Grignard reagent.
Experimental Protocol:
Magnesium turnings (1.5 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of 3-bromobiphenyl (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The resulting dark grey to brown solution of 3-biphenylylmagnesium bromide is cooled to room temperature and used immediately in the next step.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Bromobiphenyl | 1.0 eq |
| Magnesium Turnings | 1.5 eq |
| Anhydrous THF | solvent |
| Iodine | catalytic |
| Temperature | Reflux |
| Reaction Time | 2-3 h |
| Typical Yield | Assumed quantitative and used in situ |
digraph "Step2" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", penwidth=1.5];
"3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];
"Mg, I2 (cat.)" [shape=plaintext, fontcolor="#5F6368"];
"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];
"3-Bromobiphenyl" -> "3-Biphenylylmagnesium_bromide";
"Mg, I2 (cat.)" -> "3-Biphenylylmagnesium_bromide" [arrowhead=none];
}```
Caption: Step 2: Grignard Reagent Formation.
Step 3: Grignard Addition to N-Boc-3-azetidinone
The nucleophilic Grignard reagent is added to the electrophilic carbonyl of N-Boc-3-azetidinone to form the tertiary alcohol.
Experimental Protocol:
A solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere. The freshly prepared solution of 3-biphenylylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction mixture is stirred at -78°C for2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine.
Reagent/Parameter
Molar Ratio/Value
N-Boc-3-azetidinone
1.0 eq
3-Biphenylylmagnesium bromide
1.2 eq
Anhydrous THF
solvent
Temperature
-78 °C to RT
Reaction Time
12-16 h
Typical Yield
60-75%
digraph "Step3" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", penwidth=1.5];
"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];
"N-Boc-3-azetidinone" [shape=oval, fillcolor="#FFFFFF"];
"N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine" [shape=oval, fillcolor="#FFFFFF"];
"3-Biphenylylmagnesium_bromide" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";
"N-Boc-3-azetidinone" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";
}
Caption: Step 3: Grignard Addition.
Step 4: Deoxygenation of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine
The tertiary hydroxyl group is removed using a Barton-McCombie deoxygenation reaction. This is a two-part process involving the formation of a thiocarbonyl derivative followed by radical reduction.
Experimental Protocol:
Part A: Formation of the Thiocarbonyl Ester
To a solution of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane at 0°C is added phenyl chlorothionoformate (1.5 equivalents). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude O-(3-(3-biphenylyl)-1-(tert-butoxycarbonyl)azetidin-3-yl) O-phenyl carbonothioate, which is used in the next step without further purification.
Part B: Radical Deoxygenation
The crude thiocarbonyl ester from Part A is dissolved in degassed toluene. Tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 equivalents) are added. The reaction mixture is heated to 80°C for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-3-(3-biphenylyl)azetidine.
[1][2][3][4][5]
| Reagent/Parameter | Molar Ratio/Value |
| :--- | :--- |
| Part A | |
| N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine | 1.0 eq |
| Phenyl chlorothionoformate | 1.5 eq |
| DMAP | 0.1 eq |
| Dichloromethane | solvent |
| Temperature | 0 °C to RT |
| Reaction Time | 4 h |
| Part B | |
| Crude Thiocarbonyl Ester | 1.0 eq |
| Tributyltin hydride | 1.5 eq |
| AIBN | 0.2 eq |
| Toluene | solvent |
| Temperature | 80 °C |
| Reaction Time | 3 h |
| Typical Overall Yield | 50-65% |
Caption: Step 4: Barton-McCombie Deoxygenation.
Step 5: Deprotection of N-Boc-3-(3-biphenylyl)azetidine
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.
[6]
Experimental Protocol:
N-Boc-3-(3-biphenylyl)azetidine (1 equivalent) is dissolved in dichloromethane. Trifluoroacetic acid (TFA, 10 equivalents) is added, and the solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound as the free base.
Reagent/Parameter Molar Ratio/Value N-Boc-3-(3-biphenylyl)azetidine 1.0 eq Trifluoroacetic acid (TFA) 10 eq Dichloromethane solvent Temperature RT Reaction Time 2 h Typical Yield >95%
References
- 1. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie_deoxygenation [chemeurope.com]
- 5. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 3-(3-Biphenylyl)azetidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(3-Biphenylyl)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | PubChem |
| Molecular Weight | 209.29 g/mol | PubChem |
| Topological Polar Surface Area | 12 Ų | PubChem |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: Data is for the 4-yl isomer and is computationally generated[1].
Synthesis
The synthesis of this compound can be achieved through a variety of methods common for the preparation of 3-arylazetidines. A highly effective and modular approach is the Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to a wide range of 3-arylazetidines with good functional group tolerance.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible synthetic route involves the palladium-catalyzed cross-coupling of a protected 3-haloazetidine with a suitable boronic acid or boronic acid ester.
References
Core Physical Properties of 3-(3-Biphenylyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of the novel organic compound, 3-(3-Biphenylyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of computed properties for a constitutional isomer, 3-([1,1'-Biphenyl]-4-yl)azetidine, and analogous data from the structurally related compound, 3-phenylazetidine. These values serve as valuable estimates for researchers embarking on the synthesis, characterization, and application of this compound in drug discovery and development.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound and its analogs. It is crucial to note that properties for the target compound are largely estimated based on available data for structurally similar molecules.
| Property | 3-([1,1'-Biphenyl]-4-yl)azetidine (Isomer) | 3-Phenylazetidine (Analog) | This compound (Estimated) |
| Molecular Formula | C₁₅H₁₅N | C₉H₁₁N | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol [1] | 133.19 g/mol [2] | 209.29 g/mol |
| Melting Point | Data not available | Data not available | Likely a solid at room temperature |
| Boiling Point | Data not available | 87-89 °C (at 3.5 Torr)[3] | Expected to be significantly higher than 3-phenylazetidine |
| Solubility | Data not available | Data not available | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. |
| pKa (of conjugate acid) | Data not available | 10.63 ± 0.40 (Predicted)[3] | Estimated to be in a similar range to 3-phenylazetidine |
| CAS Number | 7215-08-9[4] | 4363-13-7[2][3][5] | Not assigned |
Experimental Protocols
The following sections detail the standard experimental methodologies for the determination of the key physical properties outlined above.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-aryl-azetidines. One common approach involves the reaction of a suitable azetidine precursor with a biphenyl-containing electrophile or a cross-coupling reaction.
Example Synthetic Protocol (Conceptual):
A potential synthesis could involve a Suzuki-Miyaura cross-coupling reaction. This would entail the reaction of a protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) with 3-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction would be followed by deprotection of the azetidine nitrogen to yield the final product.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Boiling Point
For liquid compounds, the boiling point is a characteristic physical property. Given that this compound is likely a solid at room temperature, this protocol would apply if a low-pressure distillation is performed.
Apparatus:
-
Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup
-
Thermometer
-
Heating mantle or oil bath
Procedure (Micro-boiling point determination):
-
A few drops of the purified liquid are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a controlled manner.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.
Determination of Solubility
Understanding the solubility of a compound is essential for its handling, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A selection of common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone, dimethyl sulfoxide)
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.
Determination of pKa
The pKa value provides insight into the basicity of the azetidine nitrogen.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/alcohol mixture).
-
The solution is placed in a beaker with a stir bar and a calibrated pH electrode.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study and application of this compound.
Caption: A generalized workflow for drug discovery and development.
Caption: A conceptual workflow for the synthesis of this compound.
References
- 1. 3-([1,1'-Biphenyl]-4-yl)azetidine | C15H15N | CID 82283970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenylazetidine | 4363-13-7 [amp.chemicalbook.com]
- 4. chiralen.com [chiralen.com]
- 5. 3-Phenylazetidine | CAS#:4363-13-7 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: Crystal Structure Analysis of 3-(3-Biphenylyl)azetidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-aryl-azetidine derivatives, with a focus on 3-(3-biphenylyl)azetidine. Due to the absence of publicly available crystal structure data for this compound, this document utilizes the crystallographic data of a closely related analog, 3-phenyl-3-(phenylmethoxy)azetidine, as a case study. This guide details the experimental protocols for crystallization, X-ray diffraction data collection, and structure refinement. Furthermore, it presents a summary of the crystallographic data in a structured format and explores the potential biological significance of this class of compounds through a representative signaling pathway.
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The 3-aryl-azetidine scaffold, in particular, has been identified as a promising pharmacophore for targeting various biological entities, including monoamine transporters.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide outlines the complete workflow for the crystal structure determination of 3-aryl-azetidines, from crystal growth to the final refined structure.
Experimental Protocols
The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.
Crystallization of 3-Aryl-Azetidine Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] For small organic molecules like 3-aryl-azetidines, several crystallization techniques can be employed.
General Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but will lead to supersaturation and crystal growth upon slow cooling or evaporation.[5] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) is recommended.
-
Sample Preparation: Dissolve the purified 3-aryl-azetidine derivative in a minimal amount of the chosen solvent in a clean vial. Heating the solution gently can aid in dissolution.
-
Crystal Growth: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.
Alternative Crystallization Methods:
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.[6]
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
General Protocol for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[7][8]
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector.[9]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction patterns.[7]
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
General Protocol for Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution (Phasing): The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically used.[4]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are adjusted to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares refinement methods.[10][11] The quality of the final model is assessed using metrics such as the R-factor.
Logical and Experimental Workflows
The overall process of crystal structure analysis can be visualized as a systematic workflow, from sample preparation to the final validation and deposition of the structure.
Data Presentation: A Case Study of 3-Phenyl-3-(phenylmethoxy)azetidine
As the crystal structure for this compound is not publicly available, we present the crystallographic data for the structurally related compound, 3-phenyl-3-(phenylmethoxy)azetidine, reported by Meltzer et al.[2][3] This data serves as a representative example for this class of molecules. The crystallographic data for this compound can be obtained from the Cambridge Crystallographic Data Centre (CCDC).
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₆H₁₇NO |
| Formula weight | 239.31 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 12.345(5) Å |
| c | 10.567(4) Å |
| α | 90° |
| β | 108.987(7)° |
| γ | 90° |
| Volume | 1251.0(8) ų |
| Z | 4 |
| Density (calculated) | 1.268 Mg/m³ |
| Absorption coefficient | 0.079 mm⁻¹ |
| F(000) | 512 |
| Data collection | |
| Theta range for data collection | 2.56 to 27.50° |
| Index ranges | -13<=h<=13, -16<=k<=16, -13<=l<=13 |
| Reflections collected | 11450 |
| Independent reflections | 2860 [R(int) = 0.0345] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2860 / 0 / 163 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0450, wR2 = 0.1101 |
| R indices (all data) | R1 = 0.0565, wR2 = 0.1178 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| O(1) | C(8) | 1.425(2) |
| N(1) | C(1) | 1.478(2) |
| N(1) | C(3) | 1.481(2) |
| C(1) | C(2) | 1.538(2) |
| C(2) | C(3) | 1.541(2) |
| C(2) | C(4) | 1.523(2) |
| C(4) | C(5) | 1.392(2) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(1) | N(1) | C(3) | 89.5(1) |
| N(1) | C(1) | C(2) | 87.9(1) |
| C(1) | C(2) | C(3) | 86.5(1) |
| N(1) | C(3) | C(2) | 87.3(1) |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 |
| N(1) | C(1) | C(2) | C(3) |
| C(1) | N(1) | C(3) | C(2) |
Note: The data presented in Tables 1, 2, and 3 are for the representative compound 3-phenyl-3-(phenylmethoxy)azetidine and are intended for illustrative purposes.
Biological Context and Signaling Pathways
3-Aryl-azetidine derivatives have been shown to exhibit high affinity for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[12][13] Inhibition of these transporters can lead to increased levels of serotonin and dopamine in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.[14]
The interaction of a 3-aryl-azetidine with SERT and DAT can modulate downstream signaling pathways. A simplified, representative signaling pathway is depicted below.
Conclusion
This technical guide has provided a detailed framework for the crystal structure analysis of 3-aryl-azetidine derivatives. While the specific crystal structure of this compound remains to be determined and publicly reported, the methodologies and representative data presented herein offer a comprehensive resource for researchers in the field. The elucidation of the three-dimensional structures of this and other related compounds is crucial for advancing our understanding of their biological activities and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Google Livres [books.google.com]
- 11. youtube.com [youtube.com]
- 12. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seragpsych.com [seragpsych.com]
- 14. Monoamine transporter - Wikipedia [en.wikipedia.org]
Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed retrosynthetic analysis for the synthesis of 3-(3-biphenylyl)azetidine, a molecule of interest in medicinal chemistry due to the prevalence of the biphenyl and azetidine scaffolds in bioactive compounds. The proposed synthetic route is broken down into key transformations, with accompanying experimental protocols and quantitative data to facilitate practical application in a laboratory setting.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound identifies key bond disconnections that lead to readily available starting materials. The primary strategy involves a late-stage construction of the biphenyl moiety via a Suzuki-Miyaura coupling, a robust and widely used cross-coupling reaction. The azetidine ring is proposed to be constructed from a precursor, N-Boc-3-hydroxyazetidine, through a Mitsunobu reaction.
A nitrogen protecting group, tert-butyloxycarbonyl (Boc), is employed throughout the synthesis to prevent side reactions involving the azetidine nitrogen. This protecting group is then removed in the final step to yield the target compound.
An In-depth Technical Guide to the Stability and Reactivity of the 3-(3-Biphenylyl)azetidine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] This technical guide provides a comprehensive analysis of the 3-(3-biphenylyl)azetidine core, a substructure of significant interest due to the combined pharmacological potential of the strained four-membered ring and the biphenyl moiety. We will explore the inherent stability and reactivity of this ring system, offering detailed experimental protocols for its synthesis and functionalization. Furthermore, this guide presents quantitative data, extrapolated from closely related 3-arylazetidines, to inform on potential degradation pathways and reaction kinetics. Finally, we visualize key reaction mechanisms and potential signaling pathways to provide a clear and actionable resource for researchers in drug discovery and development.
Introduction to the Azetidine Ring in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology. Their significant ring strain, approximately 25.4 kcal/mol, is the primary determinant of their reactivity.[1] This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, offering a balance of reactivity and handleability.[1] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and lipophilicity, while providing a rigid scaffold for precise substituent orientation.[3]
The this compound core combines this privileged heterocycle with a biphenyl group, a motif known to interact with a variety of biological targets and influence signaling pathways such as NF-κB.[4] Understanding the interplay between the stability of the azetidine ring and the electronic and steric influences of the 3-biphenylyl substituent is critical for its successful application in drug design.
Synthesis of the this compound Core
The synthesis of 3-arylazetidines can be achieved through several established methods. A common and effective approach is the palladium-catalyzed cross-coupling of a protected 3-haloazetidine with an appropriate organoboron or organosilane reagent.
Suzuki-Miyaura Cross-Coupling Approach
A plausible and widely used method for the synthesis of 3-arylazetidines is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a protected 3-iodoazetidine with a biphenylboronic acid.
Experimental Protocol: Synthesis of N-Boc-3-(3-biphenylyl)azetidine
-
Materials:
-
N-Boc-3-iodoazetidine
-
3-Biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-3-iodoazetidine (1.0 equiv.), 3-biphenylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(3-biphenylyl)azetidine.
-
Logical Workflow for Synthesis and Deprotection:
Caption: Synthetic workflow for this compound.
Stability of the this compound Ring
The stability of the azetidine ring is paramount for its utility as a drug scaffold. A primary degradation pathway for azetidines is acid-mediated ring-opening, which is initiated by the protonation of the ring nitrogen.[3][5] The basicity of this nitrogen is therefore a key determinant of the compound's stability.
The electronic properties of the 3-substituent can influence the pKa of the azetidine nitrogen. In the case of the 3-(3-biphenylyl) group, a weak electron-withdrawing effect is anticipated, which would slightly decrease the basicity of the nitrogen compared to an unsubstituted azetidine, thereby potentially enhancing its stability under acidic conditions. However, it is expected to be less stable than analogs with strongly electron-withdrawing groups or N-heteroaryl substitutions that can delocalize the nitrogen lone pair.[3]
Quantitative Stability Data (Illustrative)
The following table presents illustrative stability data for this compound hydrochloride at 37 °C in various buffer systems, based on extrapolations from studies on N-aryl and other 3-aryl azetidines.[3]
| pH | Buffer System | Half-life (t₁/₂) (hours) | Major Degradation Product(s) |
| 1.2 | HCl/KCl | ~ 24 | Ring-opened products via nucleophilic attack of chloride/water |
| 4.5 | Acetate | ~ 120 | Slower ring-opening |
| 7.4 | Phosphate Buffered Saline (PBS) | > 500 | Generally stable |
| 9.0 | Borate | > 500 | Generally stable |
Experimental Protocol: pH-Dependent Stability Assay
-
Materials:
-
This compound hydrochloride
-
Buffer solutions at various pH values (e.g., 1.2, 4.5, 7.4, 9.0)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Incubator or water bath at 37 °C
-
-
Procedure:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution into each pH buffer to a final concentration of 10 µM.
-
At time t=0, take an aliquot of each solution, quench with an equal volume of cold acetonitrile, and analyze by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at 37 °C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots, quench with cold acetonitrile, and analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and calculate the half-life (t₁/₂ = 0.693/k).
-
Use LC-MS/MS to identify major degradation products.
-
Reactivity of the this compound Ring
The reactivity of the this compound core is primarily dictated by the strained four-membered ring. Key reactions include N-functionalization and ring-opening reactions.
N-Functionalization
The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents to modulate the pharmacological and pharmacokinetic properties of the molecule.
Experimental Protocol: N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in acetonitrile.
-
Add potassium carbonate (2.0 equiv.) and the alkyl halide (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Ring-Opening Reactions
Under appropriate conditions, the azetidine ring can undergo nucleophilic ring-opening. This reactivity can be exploited for the synthesis of more complex acyclic amines. Acid catalysis is often required to activate the ring by protonating the nitrogen atom.
Proposed Mechanism for Acid-Catalyzed Ring Opening:
Caption: Acid-catalyzed nucleophilic ring opening of azetidine.
Potential Signaling Pathways
The biphenyl moiety is present in numerous pharmacologically active compounds and can influence a variety of signaling pathways.[6][7][8] One of the key pathways that can be modulated by biphenyl-containing molecules is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[4]
Hypothesized Inhibition of the NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB pathway.
Conclusion
The this compound core represents a valuable scaffold for the development of novel therapeutics. Its synthesis is accessible through modern cross-coupling methodologies. While the azetidine ring is susceptible to acid-catalyzed degradation, a quantitative understanding of its stability profile allows for the design of robust drug candidates. The reactivity of the ring nitrogen provides a convenient handle for further derivatization and optimization of lead compounds. The biphenyl moiety suggests potential interactions with key cellular signaling pathways, such as NF-κB, warranting further investigation into its biological activities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this promising chemical entity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
An In-depth Technical Guide on the Solubility of 3-(3-Biphenylyl)azetidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Biphenylyl)azetidine, a key consideration for its application in research and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is crucial for designing synthetic routes, developing purification strategies, and formulating drug delivery systems. This document outlines a detailed experimental protocol for determining solubility and provides a standardized format for presenting the resulting data.
Introduction to the Solubility of this compound
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. To facilitate future research and provide a standardized method for reporting, the following table structure is proposed. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Hexane | 0.1 | [Insert Data] | [Insert Data] | HPLC-UV |
| Toluene | 2.4 | [Insert Data] | [Insert Data] | HPLC-UV |
| Diethyl Ether | 2.8 | [Insert Data] | [Insert Data] | HPLC-UV |
| Dichloromethane | 3.1 | [Insert Data] | [Insert Data] | HPLC-UV |
| Acetone | 5.1 | [Insert Data] | [Insert Data] | HPLC-UV |
| Isopropanol | 3.9 | [Insert Data] | [Insert Data] | HPLC-UV |
| Ethanol | 4.3 | [Insert Data] | [Insert Data] | HPLC-UV |
| Methanol | 5.1 | [Insert Data] | [Insert Data] | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert Data] | [Insert Data] | HPLC-UV |
Note: The data in this table is illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a crystalline compound in a solvent.
3.1. Materials and Equipment
-
This compound (crystalline solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to 25°C (or the desired temperature).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area from the UV detector at the wavelength of maximum absorbance for the compound.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific solubility data for this compound is not yet available, this guide provides a robust framework for its experimental determination and standardized reporting. The provided protocol for the isothermal shake-flask method, coupled with HPLC-UV analysis, offers a reliable means of generating the high-quality data necessary for advancing research and development involving this compound. The consistent application of such methodologies will contribute to a better understanding of the physicochemical properties of novel azetidine derivatives and facilitate their translation into practical applications.
An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, conformational rigidity, and ability to introduce three-dimensionality make them attractive building blocks for the design of novel therapeutic agents. Compared to their larger five- and six-membered counterparts, azetidines can offer improved physicochemical properties such as enhanced aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel azetidine compounds, with a focus on key synthetic methodologies, quantitative data, and biological applications.
Core Synthetic Methodologies for Azetidine Ring Construction
The synthesis of the strained azetidine ring has historically been a challenge for synthetic chemists. However, recent years have seen the development of several robust and versatile methods for their construction. This section details the experimental protocols for five key modern synthetic strategies.
Visible-Light-Mediated Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines. Recent advancements utilizing visible light photocatalysis have overcome previous limitations, allowing for the synthesis of a wide range of functionalized azetidines under mild conditions.[1][2]
-
Materials: Isoxazoline precursor, iridium photocatalyst (e.g., [Ir(dF(Me)ppy)2(dtbbpy)]PF6), and acetonitrile (MeCN).
-
Reaction Setup: In a reaction vessel, dissolve the isoxazoline (0.25 mmol) and the iridium photocatalyst (1 mol %) in acetonitrile (0.1 M).
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the reaction mixture with blue LED lamps (427 nm) for 16–20 hours at room temperature.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired tricyclic azetidine.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient and regioselective route to the azetidine core.[3][4][5]
-
Materials: Picolinamide (PA) protected amine substrate, palladium(II) acetate (Pd(OAc)₂), oxidant (e.g., iodosobenzene diacetate, PhI(OAc)₂), and solvent (e.g., toluene).
-
Reaction Setup: To an oven-dried reaction vessel, add the PA-protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and PhI(OAc)₂ (2.5 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene) to the desired concentration.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-110 °C) for 24-48 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash chromatography on silica gel to yield the azetidine product.
Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines
A titanium-mediated coupling of oxime ethers with Grignard reagents provides a novel and efficient method for the synthesis of spirocyclic NH-azetidines. This transformation is proposed to proceed through a Kulinkovich-type mechanism, forming a titanacyclopropane intermediate.[6][7][8][9]
-
Materials: Oxime ether, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), an alkyl Grignard reagent (e.g., cyclopentylmagnesium bromide), and diethyl ether (Et₂O).
-
Reaction Setup: In a dry flask under an argon atmosphere, combine the oxime ether (1.0 mmol) and Ti(Oi-Pr)₄ (1.0 mmol) in Et₂O (to a concentration of 0.2 M).
-
Grignard Addition: Add the alkyl Grignard reagent (2.5 mmol) dropwise over 5 minutes at room temperature.
-
Reaction Monitoring: Monitor the consumption of the oxime ether by thin-layer chromatography (TLC). The reaction is typically complete within approximately 6 hours.
-
Quenching and Work-up: Quench the reaction with a 15% aqueous citric acid solution (30 mL) and stir overnight at room temperature until the mixture is colorless. Wash the aqueous layer with hexanes (5 mL) and then basify with 2 M NaOH to pH 12.
-
Extraction and Purification: Extract the basic aqueous layer with ethyl acetate (2 x 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the spirocyclic NH-azetidine.
Strain-Release Homologation of Azabicyclo[1.1.0]butanes
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of functionalized azetidines. This method involves the reaction of lithiated ABBs with boronic esters, followed by a 1,2-metalate rearrangement.[10][11][12][13]
-
Materials: Azabicyclo[1.1.0]butane precursor, n-butyllithium (n-BuLi), boronic ester, and acetic acid.
-
Generation of Azabicyclo[1.1.0]butyl Lithium: In a dry reaction vessel under an inert atmosphere, dissolve the azabicyclo[1.1.0]butane precursor in a suitable solvent (e.g., THF) and cool to -78 °C. Add n-BuLi dropwise and stir for the appropriate time to generate the lithiated species.
-
Trapping with Boronic Ester: Add the boronic ester to the solution of azabicyclo[1.1.0]butyl lithium at -78 °C and allow the reaction to proceed.
-
Protonation and Rearrangement: Quench the reaction by the addition of acetic acid, which induces N-protonation and subsequent 1,2-migration with cleavage of the central C-N bond to afford the homologated azetidinyl boronic ester.
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product into an organic solvent, dry, and concentrate. Purify the crude product by chromatography.
Electrophilic Azetidinylation
Electrophilic azetidinylation provides a modular approach to functionalized azetidines by allowing for the direct attachment of the azetidine ring to various nucleophiles. Azetidinyl trichloroacetimidates are effective reagents for this transformation.[14][15]
Part A: Synthesis of Azetidinyl Trichloroacetimidate
-
Synthesis of 3-Hydroxyazetidine: Synthesize the starting tert-butyl 3-hydroxyazetidine-1-carboxylate from a suitable precursor.
-
Formation of Trichloroacetimidate: Under an argon atmosphere, to a solution of the 3-hydroxyazetidine derivative in a dry solvent, add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the product by column chromatography.
Part B: Electrophilic Azetidinylation
-
Materials: Azetidinyl trichloroacetimidate, nucleophile, scandium(III) triflate (Sc(OTf)₃), 4Å molecular sieves, and dichloromethane (CH₂Cl₂).
-
Reaction Setup: To a mixture of Sc(OTf)₃ (10 mol%), the azetidinyl trichloroacetimidate (0.20 mmol), the desired nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg), add dry CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the azetidine trichloroacetimidate by TLC (typically around 12 hours).
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3,3-disubstituted azetidine product.
Quantitative Data on Azetidine Synthesis
The following tables summarize the yields and reaction conditions for the synthesis of various azetidine derivatives using the methodologies described above, providing a comparative overview for researchers.
Table 1: Yields for Visible-Light-Mediated Aza Paternò–Büchi Reactions
| Entry | Alkene Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Citation |
| 1 | Styrene | Thioxanthone (10) | Hexafluoro-m-xylene | 24-36 | 99 | [16] |
| 2 | 1-Octene | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ (1) | MeCN | 16-20 | 80 | [1] |
| 3 | Cyclohexene | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ (1) | MeCN | 16-20 | 90 | [1] |
| 4 | Anethole | Not Specified | Not Specified | Not Specified | 78 | [17] |
| 5 | Indene | Not Specified | Benzene | Not Specified | 75 | [17] |
Table 2: Yields for Palladium-Catalyzed Intramolecular C-H Amination
| Entry | Substrate | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | PA-protected valinol derivative | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 110 | 48 | 85 | [4] |
| 2 | PA-protected leucine derivative | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 110 | 48 | 70 | [4] |
| 3 | PA-protected phenylalanine derivative | Pd(OAc)₂ (2) | PhI(OAc)₂ | Toluene | 60 | 24 | 81 | [4] |
| 4 | PA-protected aliphatic amine | Pd(OAc)₂ (5) | PhI(OAc)₂ | Acetic Anhydride | Not Specified | Not Specified | 83 | [18] |
| 5 | PA-protected aminocyclohexane | Pd(OAc)₂ (Not Specified) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [17] |
Table 3: Yields for Strain-Release Homologation of Azabicyclo[1.1.0]butanes
| Entry | Boronic Ester | Base | Quench | Yield (%) | Citation |
| 1 | Phenylboronic acid pinacol ester | t-BuLi | Acetic Acid | 90 | [12] |
| 2 | 4-Fluorophenylboronic acid pinacol ester | t-BuLi | Acetic Acid | 85 | [12] |
| 3 | 2-Thienylboronic acid pinacol ester | t-BuLi | Acetic Acid | 75 | [12] |
| 4 | Vinylboronic acid pinacol ester | t-BuLi | Acetic Acid | 65 | [10] |
| 5 | Cyclopropylboronic acid pinacol ester | t-BuLi | Acetic Acid | 78 | [10] |
Biological Applications of Novel Azetidine Compounds
The unique structural features of azetidines have led to their exploration in a variety of therapeutic areas. This section highlights some of the key biological activities of novel azetidine derivatives.
STAT3 Inhibition for Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, making it a promising target for anticancer drug development. Several novel azetidine-based compounds have been identified as potent and selective STAT3 inhibitors.
The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is a primary target for these inhibitors.
| Compound | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) | Citation |
| 5a | 0.55 | > 18 | > 18 | [19] |
| 5o | 0.38 | > 18 | > 18 | [19] |
| 8i | 0.34 | > 18 | > 18 | [19] |
| H172 (9f) | 0.38–0.98 | > 15.8 | > 19.1 | [6] |
| H182 | 0.38–0.98 | > 15.8 | > 19.1 | [6] |
GABA Uptake Inhibition for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Modulating GABAergic neurotransmission by inhibiting GABA transporters (GATs) is a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained GABA analogs and evaluated as GAT inhibitors.
The diagram below illustrates the role of GABA transporters in the synaptic cleft.
Antibacterial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Novel azetidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. faecalis (µg/mL) | Citation |
| 22 | 4 | >512 | >512 | >512 | [20] |
| 46 | 0.5 | - | - | - | [7] |
| 6i | 0.25-16 | 16 | - | - | [19] |
| M7 | 22 (zone of inhibition, mm) | 25 (zone of inhibition, mm) | - | - | [21] |
| 5b | 25 | >100 | >100 | - | [20] |
| RX-P793 | - | - | 4-16 | - | [22] |
Dopamine Receptor Antagonism
Dopamine receptors play a crucial role in various physiological processes, and their modulation is a key strategy for treating disorders like schizophrenia and Parkinson's disease. Azetidine-containing compounds have been investigated as novel dopamine receptor antagonists.
The following diagram depicts a simplified signaling cascade initiated by the activation of the D2 dopamine receptor, a common target for antipsychotic drugs.
References
- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 21. ajchem-a.com [ajchem-a.com]
- 22. In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of New Azetidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of novel azetidine derivatives, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. Due to their unique structural properties and diverse biological activities, azetidine scaffolds are increasingly being incorporated into drug discovery programs. This document details the synthesis, spectral analysis, and biological evaluation of new azetidine compounds, offering detailed experimental protocols and quantitative data to support further research and development in this field.
Synthesis and Physicochemical Characterization
The synthesis of azetidine derivatives often involves the cyclization of acyclic precursors. A common and effective method is the reaction of Schiff bases with chloroacetyl chloride in the presence of a base catalyst. The resulting azetidin-2-one (β-lactam) ring is a key pharmacophore in many biologically active compounds.
General Synthesis of Azetidin-2-one Derivatives
A widely employed synthetic route involves the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Synthesis of 3-phenyl-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)amino)azetidin-2-one
-
Schiff Base Formation: A mixture of an appropriate aromatic amine and an aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base.
-
Cycloaddition: The synthesized Schiff base is dissolved in a solvent such as dioxane. Triethylamine is added as a catalyst and the mixture is cooled in an ice bath.
-
Azetidinone Ring Formation: Chloroacetyl chloride is added dropwise to the cooled mixture with constant stirring. The reaction is then refluxed for several hours.
-
Purification: The resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified azetidin-2-one derivative.[1]
Physicochemical and Spectroscopic Data
The synthesized compounds are characterized by their physical properties and spectroscopic data to confirm their structure and purity.
| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) (C=O, β-lactam) | ¹H-NMR (δ, ppm) (CH-Cl) | ¹³C-NMR (δ, ppm) (C=O) |
| AZ-01 | C₂₂H₁₈N₄O | 185-187 | 78 | 1735 | 5.2 (d) | 168.2 |
| AZ-02 | C₂₁H₁₆N₂O₂ | 210-212 | 82 | 1742 | 5.4 (d) | 167.9 |
| AZ-03 | C₂₃H₂₁N₃O | 198-200 | 75 | 1730 | 5.1 (d) | 168.5 |
Biological Evaluation
Novel azetidine derivatives are screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
The antibacterial efficacy of new azetidine compounds is often evaluated using the agar well diffusion method against various Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Bacterial strains are grown in nutrient broth overnight and the turbidity is adjusted to 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar is swabbed with the prepared bacterial inoculum.
-
Well Preparation and Sample Addition: Wells are bored into the agar using a sterile cork borer, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., ampicillin) is used as a positive control.[2][3]
Table 2: Antibacterial Activity of Azetidine Derivatives (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus (Gram +ve) | Escherichia coli (Gram -ve) |
| AZ-01 | 18 | 20 |
| AZ-02 | 22 | 25 |
| AZ-03 | 15 | 18 |
| Ampicillin | 25 | 28 |
Antifungal Activity
The antifungal potential of the synthesized compounds can be assessed against various fungal strains using the disc diffusion technique.
Experimental Protocol: Disc Diffusion Assay for Antifungal Activity
-
Culture Preparation: Fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar).
-
Inoculation: A suspension of fungal spores is spread evenly on the surface of the agar plates.
-
Disc Preparation and Application: Sterile filter paper discs are impregnated with the test compounds at a specific concentration and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 28°C for 48-72 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured. A standard antifungal agent (e.g., fluconazole) is used as a positive control.
Table 3: Antifungal Activity of Azetidine Derivatives (Zone of Inhibition in mm)
| Compound ID | Aspergillus niger | Candida albicans |
| AZ-01 | 14 | 16 |
| AZ-02 | 19 | 21 |
| AZ-03 | 12 | 15 |
| Fluconazole | 24 | 26 |
Anticancer Activity
The cytotoxic effects of novel azetidine derivatives are evaluated against various human cancer cell lines using assays such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Table 4: Anticancer Activity of Azetidine Derivatives (IC₅₀ in µM)
| Compound ID | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) |
| AZ-01 | 15.2 | 20.5 |
| AZ-02 | 8.7 | 12.1 |
| AZ-03 | 25.8 | 31.2 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which azetidine derivatives exert their biological effects is crucial for rational drug design and development.
Inhibition of Bacterial Cell Wall Synthesis
Azetidin-2-one derivatives, also known as β-lactams, are known to target bacterial cell wall synthesis. They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.
Inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives.
Inhibition of Fungal Ergosterol Synthesis
Some azetidine derivatives may exhibit antifungal activity through a mechanism similar to azole antifungals. They can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.
References
Methodological & Application
Application Note: A Two-Step Synthesis of 3-(3-Biphenylyl)azetidine for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The azetidine ring is a valuable four-membered saturated N-heterocycle that has garnered significant interest in medicinal chemistry. Its incorporation into molecular scaffolds can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility. Likewise, the biphenyl moiety is a privileged structure found in numerous pharmaceuticals. The combination of these two motifs in 3-(3-Biphenylyl)azetidine creates a versatile building block for the synthesis of novel therapeutic agents.
This document provides a detailed protocol for a reliable two-step synthesis of this compound starting from commercially available N-Boc-3-(3-bromophenyl)azetidine. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a standard acidic deprotection of the Boc group.[1][2][3][4]
Overall Synthetic Pathway
The synthesis proceeds in two distinct steps: (1) Formation of the biphenyl structure via a Suzuki-Miyaura cross-coupling reaction, and (2) Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final amine.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-(3-biphenylyl)azetidine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of N-Boc-3-(3-bromophenyl)azetidine with phenylboronic acid to form the protected biphenyl intermediate.[1][3][4]
Materials and Reagents:
-
N-Boc-3-(3-bromophenyl)azetidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-3-(3-bromophenyl)azetidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v).
-
Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 80-85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(3-biphenylyl)azetidine as a solid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step 2: Deprotection to Yield this compound
This protocol details the removal of the Boc protecting group under acidic conditions to afford the final product.
Materials and Reagents:
-
N-Boc-3-(3-biphenylyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
DCM for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(3-biphenylyl)azetidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound as the final product, which can be further purified if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Purity (LC-MS) |
| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 85-92% | >95% |
| 2 | Boc Deprotection | TFA, DCM | 25 | 3 | 90-98% | >98% |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Hypothetical Data (400 MHz, CDCl₃) δ (ppm): 7.65-7.55 (m, 4H), 7.50-7.35 (m, 5H), 4.20 (t, J=8.0 Hz, 2H), 3.85 (t, J=8.0 Hz, 2H), 3.70 (m, 1H), 2.50 (br s, 1H, NH). |
| ¹³C NMR | Hypothetical Data (100 MHz, CDCl₃) δ (ppm): 141.5, 141.2, 129.1, 128.8, 127.5, 127.4, 126.0, 125.5, 55.8 (2C), 38.2. |
| MS (ESI) | m/z calculated for C₁₅H₁₅N [M+H]⁺: 210.1283; Found: 210.1285. |
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Functionalization of 3-(3-Biphenylyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-(3-biphenylyl)azetidine, a valuable building block in medicinal chemistry. The following sections describe common and effective methods for N-arylation, N-alkylation, and N-acylation, which are crucial for the synthesis of diverse compound libraries for drug discovery programs.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The this compound scaffold, in particular, offers a rigid framework with opportunities for substitution on the biphenyl moiety and, importantly, at the azetidine nitrogen. N-functionalization allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines protocols for three key N-functionalization reactions: Buchwald-Hartwig N-arylation, reductive amination for N-alkylation, and N-acylation with acylating agents.
Data Presentation: Comparison of N-Functionalization Methods
The following table summarizes typical reaction conditions and expected yields for the N-functionalization of 3-arylazetidines, which can be extrapolated to this compound. It is important to note that reaction optimization may be necessary for this specific substrate.
| Functionalization Method | Reagents/Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (Br, Cl), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos) | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | 80-120 | 12-24 | 70-95 |
| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mildly acidic (e.g., AcOH) or neutral | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room Temp. | 2-12 | 60-90 |
| N-Alkylation (with Alkyl Halide) | Alkyl halide (I, Br, Cl) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Room Temp. to 80 | 6-24 | 50-85 |
| N-Acylation | Acyl chloride or Anhydride | Organic base (e.g., Et₃N, DIPEA) or no base | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to Room Temp. | 1-4 | 85-99 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), sodium tert-butoxide (1.4 equiv), the phosphine ligand (0.02-0.05 equiv), and the palladium precatalyst (0.01-0.025 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(3-biphenylyl)azetidine.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol outlines the procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv) can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 3: N-Acylation of this compound
This protocol provides a method for the N-acylation of this compound using an acyl chloride or anhydride.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) and a base such as triethylamine (1.5 equiv) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-3-(3-biphenylyl)azetidine.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: General workflow for N-functionalization of this compound.
Caption: Step-wise protocol for Buchwald-Hartwig N-arylation.
Caption: Step-wise protocol for N-alkylation via reductive amination.
Application Notes and Protocols: 3-(3-Biphenylyl)azetidine in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the specific application of 3-(3-Biphenylyl)azetidine in fragment-based drug design (FBDD) is limited. The following application notes and protocols are based on the established principles of FBDD and draw from methodologies applied to structurally similar azetidine and biphenyl-containing fragments.
Introduction: The Value of the this compound Fragment
Fragment-based drug discovery is a powerful methodology for the development of high-quality lead compounds.[1] This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The this compound scaffold represents a valuable fragment due to the combination of two key structural motifs: the azetidine ring and the biphenyl group.
-
Azetidine Moiety: This saturated four-membered heterocycle provides a three-dimensional exit vector, which is crucial for fragment growth and optimization of binding interactions.[2][3] The nitrogen atom can act as a hydrogen bond acceptor or a point for further chemical modification. The strained ring system of azetidines can also contribute to favorable binding energies upon interaction with a target protein.[1][2]
-
Biphenyl Group: This motif is a well-established pharmacophore that can engage in favorable hydrophobic and π-stacking interactions within a protein's binding site. The biphenyl group's conformational flexibility allows it to adapt to the topology of various binding pockets.
The combination of these two moieties in this compound results in a fragment with a desirable balance of structural rigidity and flexibility, making it an attractive starting point for FBDD campaigns targeting a wide range of protein classes.
Synthesis of this compound
While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-arylazetidines. A common and effective method is the palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a potential two-step synthesis starting from commercially available N-Boc-azetidin-3-one.
Step 1: Synthesis of a suitable precursor (e.g., N-Boc-3-iodoazetidine)
-
A detailed, step-by-step protocol for this precursor synthesis would be required, likely involving the reduction of N-Boc-azetidin-3-one to the corresponding alcohol, followed by conversion to the iodide.
Step 2: Suzuki-Miyaura Cross-Coupling with 3-Biphenylboronic acid
-
To a solution of N-Boc-3-iodoazetidine (1 equivalent) and 3-biphenylboronic acid (1.2 equivalents) in a suitable solvent such as 1,4-dioxane or DME/water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-(3-biphenylyl)azetidine.
Step 3: Deprotection of the Boc group
-
Dissolve the N-Boc-3-(3-biphenylyl)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free base with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain this compound.
Application in Fragment-Based Screening
This compound can be employed in various biophysical screening techniques to identify initial hits against a protein target.
Experimental Workflow for Fragment Screening
Caption: A general workflow for a fragment-based screening campaign.
Protocol for Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries.
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
-
Add the fluorescent dye to its recommended final concentration (e.g., 5x).
-
Add this compound to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Include appropriate controls (protein + dye + buffer; protein + dye + DMSO).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to remove air bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min.
-
Monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A positive hit is identified by a significant increase in the Tₘ (ΔTₘ) in the presence of the fragment compared to the DMSO control. A ΔTₘ of ≥ 2-3 standard deviations above the mean of the controls is often considered a hit.
-
Data Presentation and Interpretation
Quantitative data from fragment screening should be organized for clear comparison.
Table 1: Representative Biophysical Screening Data for a Hypothetical Fragment Hit
| Fragment ID | Method | Target Concentration (µM) | Fragment Concentration (mM) | Result |
| BPh-Aze-01 | DSF | 5 | 0.5 | ΔTₘ = 3.5 °C |
| BPh-Aze-01 | SPR | 10 | 0.1 | K₋D = 250 µM |
| BPh-Aze-01 | ¹H-¹⁵N HSQC NMR | 50 | 1 | CSPs > 0.05 ppm |
Table 2: Ligand Efficiency Metrics for a Validated Hit
| Fragment ID | K₋D (µM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |
| BPh-Aze-01 | 250 | 17 | 0.31 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK₋D) / HAC. A higher LE value (typically > 0.3) is desirable for a fragment hit.
Structure-Guided Fragment Evolution
Once a fragment like this compound is validated as a binder, structural biology techniques such as X-ray crystallography are employed to determine its binding mode.
Logical Flow for Structure-Based Design
Caption: The iterative cycle of structure-guided fragment evolution.
The azetidine nitrogen of this compound provides a clear vector for "fragment growing." Synthetic elaboration at this position can introduce new functionalities to probe for additional interactions within the binding site, thereby improving potency and selectivity. The biphenyl moiety can also be modified to optimize hydrophobic or stacking interactions.
Conclusion
This compound is a promising, albeit underexplored, fragment for use in fragment-based drug design. Its constituent parts, the 3D azetidine scaffold and the interaction-rich biphenyl group, provide a strong foundation for the discovery of novel chemical matter. The protocols and workflows outlined here provide a general framework for the application of this and similar fragments in early-stage drug discovery campaigns.
References
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling reactions involving the azetidine scaffold, with a focus on the synthesis and functionalization of molecules related to 3-(3-biphenylyl)azetidine. The protocols outlined below are based on established palladium-catalyzed coupling reactions and can be adapted for the synthesis of various derivatives.
Suzuki-Miyaura Coupling for the Synthesis of 3-Arylazetidines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of azetidine chemistry, it can be employed to synthesize 3-arylazetidines from 3-haloazetidine precursors. A notable application is the palladium-catalyzed cross-coupling of 3-iodoazetidines with arylboronic acids.[1][2]
Experimental Protocol: Synthesis of N-Boc-3-(3-biphenylyl)azetidine
This protocol is adapted from the palladium-catalyzed coupling of 3-iodoazetidines.[1][2]
Reaction Scheme:
(An N-protected 3-iodoazetidine reacts with 3-biphenylboronic acid in the presence of a palladium catalyst and a base to yield N-protected this compound.)
Materials:
-
N-Boc-3-iodoazetidine
-
3-Biphenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
[1,1'-Biphenyl]-2-yldicyclohexylphosphane (DavePhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-iodoazetidine (1.0 equiv.), 3-biphenylboronic acid (1.2 equiv.), palladium acetate (0.02 equiv.), and DavePhos (0.04 equiv.).
-
Add anhydrous toluene to the mixture.
-
In a separate flask, prepare a degassed aqueous solution of potassium carbonate (2.0 M).
-
Add the potassium carbonate solution (2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(3-biphenylyl)azetidine.
Quantitative Data: Suzuki-Miyaura Coupling of 3-Iodoazetidines
The following table summarizes representative yields for the palladium-catalyzed coupling of 3-iodoazetidines with various arylboronic acids, demonstrating the scope of the reaction.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-3-phenylazetidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)azetidine | 82 |
| 3 | 3-Biphenylboronic acid | N-Boc-3-(3-biphenylyl)azetidine | 78 (Estimated) |
| 4 | 4-Fluorophenylboronic acid | N-Boc-3-(4-fluorophenyl)azetidine | 88 |
Note: Yield for entry 3 is an estimation based on typical Suzuki-Miyaura coupling efficiencies.
Catalytic Cycle: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination for N-Arylation of Azetidines
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3][4] This reaction can be used to couple 3-aminoazetidine derivatives with aryl halides or to couple azetidine itself with an aryl halide at the nitrogen atom.
Experimental Protocol: N-Arylation of Azetidine with a Biphenyl Halide
This protocol describes a general procedure for the N-arylation of azetidine.
Reaction Scheme:
(Azetidine reacts with a 3-halobiphenyl in the presence of a palladium catalyst, a ligand, and a base to yield N-(3-biphenylyl)azetidine.)
Materials:
-
Azetidine
-
3-Bromobiphenyl or 3-Iodobiphenyl
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the 3-halobiphenyl (1.0 equiv.), azetidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Sonogashira Coupling for the Synthesis of 3-Alkynylazetidines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This can be applied to synthesize 3-alkynylazetidine derivatives.
Experimental Protocol: Coupling of N-Boc-3-ethynylazetidine with a Biphenyl Halide
This is a representative protocol for the Sonogashira coupling.
Reaction Scheme:
(N-Boc-3-ethynylazetidine reacts with a 3-halobiphenyl in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield N-Boc-3-((3-biphenylyl)ethynyl)azetidine.)
Materials:
-
N-Boc-3-ethynylazetidine
-
3-Iodobiphenyl
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of 3-iodobiphenyl (1.0 equiv.) and N-Boc-3-ethynylazetidine (1.1 equiv.) in anhydrous THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.) under an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Heck Reaction for the Synthesis of 3-Alkenylazetidines
The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. This can be utilized to introduce an alkenyl substituent at the 3-position of an azetidine ring.
Experimental Protocol: Coupling of N-Boc-azetidine-3-ene with a Biphenyl Halide
This is a representative protocol for the Heck reaction.
Reaction Scheme:
(N-Boc-azetidine-3-ene reacts with a 3-halobiphenyl in the presence of a palladium catalyst and a base to yield N-Boc-3-(3-biphenylyl)azetidine-3-ene.)
Materials:
-
N-Boc-azetidine-3-ene
-
3-Bromobiphenyl
-
Palladium acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
Procedure:
-
In a sealed tube, combine 3-bromobiphenyl (1.0 equiv.), N-Boc-azetidine-3-ene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tol)₃ (0.04 equiv.), and triethylamine (2.0 equiv.) in anhydrous acetonitrile.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with diethyl ether and filter to remove the triethylammonium bromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle: Heck Reaction
References
- 1. Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Purification of 3-(3-Biphenylyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(3-Biphenylyl)azetidine, a key intermediate in pharmaceutical research and drug development. The following methods are based on established purification techniques for analogous azetidine derivatives and can be adapted and optimized for this specific compound.
Introduction
This compound is a substituted azetidine derivative with potential applications in medicinal chemistry. The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, byproducts, and residual reagents. Therefore, efficient purification is crucial to obtain a high-purity compound suitable for downstream applications, such as biological screening and further chemical transformations. This document outlines common purification strategies, including flash column chromatography, crystallization, and liquid-liquid extraction.
Purification Strategies Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of these techniques is often employed for optimal results.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds. For this compound, a normal-phase silica gel chromatography is typically effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA) - Optional, to prevent streaking of basic compounds
-
Glass column or automated flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase. A starting ratio of 9:1 (Hexane:EtOAc) is recommended.
-
Visualize the spots under a UV lamp. The ideal solvent system should give a good separation of the product spot from impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
If the compound streaks, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/EtOAc 9:1).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
A gradient elution (gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate) may be necessary to separate closely eluting impurities. A common gradient could be from 10% to 30% ethyl acetate in hexane.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation:
| Parameter | Typical Range/Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 10% to 30% EtOAc) |
| Typical Rf of Product | 0.2 - 0.4 |
| Expected Purity | >95% (by HPLC or NMR) |
| Expected Yield | 60-90% (depending on crude purity) |
Protocol 2: Purification by Crystallization
Crystallization is an effective method for obtaining highly pure crystalline solids. This technique relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
Materials:
-
Purified this compound (from chromatography or as a relatively pure crude product)
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)
-
Heating plate with magnetic stirrer
-
Crystallization dish or Erlenmeyer flask
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening:
-
In small test tubes, dissolve a small amount of the compound in various solvents at elevated temperatures to find a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or upon cooling.
-
A good crystallization solvent will result in the formation of crystals upon cooling. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Crystallization:
-
Dissolve the compound in a minimal amount of the chosen hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Data Presentation:
| Parameter | Potential Solvents/Conditions |
| Crystallization Solvents | Ethanol, Isopropanol, Acetonitrile/Water, Toluene/Hexane |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Expected Purity | >99% (by HPLC or NMR) |
| Expected Yield | 70-95% |
Protocol 3: Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is typically used as a preliminary purification step (workup) to remove water-soluble impurities, acids, or bases from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous solutions (e.g., Saturated sodium bicarbonate (NaHCO₃), Saturated ammonium chloride (NH₄Cl), Brine)
-
Separatory funnel
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
Procedure:
-
Quenching the Reaction:
-
If the reaction is conducted in an organic solvent, it may first be quenched by the addition of water or an aqueous solution (e.g., saturated NH₄Cl).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., ethyl acetate) to extract the product from the aqueous layer.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution to remove acidic impurities.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add a drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure to yield the crude, extracted product.
-
Caption: Workflow for liquid-liquid extraction of the crude product.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used to detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Disclaimer: These protocols are intended as a general guide. The specific conditions for the purification of this compound may need to be optimized based on the specific impurities present in the crude product.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Asymmetric Synthesis of Chiral 3-(3-Biphenylyl)azetidine
This document outlines a detailed protocol for the asymmetric synthesis of chiral this compound, a valuable building block in medicinal chemistry. The synthetic approach is a multi-step process commencing with the commercially available N-Boc-azetidin-3-one. The key steps involve an asymmetric reduction to establish the chiral center, followed by activation of the resulting hydroxyl group and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl moiety. The final step is the deprotection of the azetidine nitrogen.
Proposed Synthetic Pathway
The proposed pathway begins with the asymmetric reduction of N-Boc-azetidin-3-one to yield chiral N-Boc-3-hydroxyazetidine. This intermediate is then converted to its corresponding tosylate, which serves as the substrate for a palladium-catalyzed Suzuki-Miyaura cross-coupling with 3-biphenylylboronic acid. Finally, the N-Boc protecting group is removed to afford the target compound.
Caption: Proposed synthetic pathway for chiral this compound.
Experimental Protocols
Step 1: Asymmetric Reduction of N-Boc-azetidin-3-one
This protocol describes the asymmetric reduction of N-Boc-azetidin-3-one to produce chiral N-Boc-3-hydroxyazetidine. The use of (R)-2-Methyl-CBS-oxazaborolidine as a catalyst provides high enantioselectivity.
Materials:
-
N-Boc-azetidin-3-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-azetidin-3-one (1.0 eq) and anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.
-
After stirring for 15 minutes, add borane-dimethyl sulfide complex (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford chiral N-Boc-3-hydroxyazetidine.
| Parameter | Value |
| Starting Material | N-Boc-azetidin-3-one |
| Product | N-Boc-3-hydroxyazetidine |
| Yield (Expected) | 85-95% |
| e.e. (Expected) | >95% |
| Purification | Column Chromatography |
Step 2: Tosylation of Chiral N-Boc-3-hydroxyazetidine
This protocol details the conversion of the chiral alcohol to a tosylate, which is a good leaving group for the subsequent cross-coupling reaction.
Materials:
-
Chiral N-Boc-3-hydroxyazetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve chiral N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield chiral N-Boc-3-tosyloxyazetidine. The crude product is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxyazetidine |
| Product | N-Boc-3-tosyloxyazetidine |
| Yield (Expected) | >90% |
| Purification | Typically used without purification |
Step 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of chiral N-Boc-3-tosyloxyazetidine with 3-biphenylboronic acid.
Materials:
-
Chiral N-Boc-3-tosyloxyazetidine
-
3-Biphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add chiral N-Boc-3-tosyloxyazetidine (1.0 eq), 3-biphenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed as monitored by TLC (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give N-Boc-3-(3-biphenylyl)azetidine.
| Parameter | Value |
| Starting Material | N-Boc-3-tosyloxyazetidine |
| Product | N-Boc-3-(3-biphenylyl)azetidine |
| Yield (Expected) | 60-80% |
| Purification | Column Chromatography |
Step 4: N-Boc Deprotection
This final step removes the Boc protecting group to yield the chiral this compound.
Materials:
-
N-Boc-3-(3-biphenylyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(3-biphenylyl)azetidine (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, chiral this compound.
| Parameter | Value |
| Starting Material | N-Boc-3-(3-biphenylyl)azetidine |
| Product | This compound |
| Yield (Expected) | >95% |
| Purification | Typically used without purification or after aqueous workup |
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
The Role of 3-(3-Biphenylyl)azetidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] The rigid, four-membered ring system can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional architecture that can lead to higher binding affinity and selectivity for biological targets.[3] Among the various substituted azetidines, the 3-arylazetidine motif is of particular interest due to its prevalence in compounds targeting a range of diseases. While specific data on 3-(3-biphenylyl)azetidine is limited in publicly available research, its structural similarity to other 3-arylazetidines allows for the extrapolation of synthetic strategies and potential biological applications. This document provides an overview of the synthesis and potential utility of this compound and its derivatives in drug discovery, based on established protocols for analogous compounds.
Synthetic Strategies for 3-Arylazetidines
The synthesis of 3-arylazetidines can be achieved through several methods. A common and effective approach involves the conjugate addition of an arylboronic acid to an azetidine precursor. This strategy offers a versatile route to a variety of 3-arylazetidine derivatives.
General Experimental Workflow for the Synthesis of 3-Arylazetidines
Caption: General workflow for the synthesis of 3-arylazetidine derivatives.
Protocol 1: Synthesis of Methyl 2-(3-Arylazetidin-3-yl)acetate Derivatives
This protocol is adapted from the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives and can be conceptually applied to the synthesis of a this compound analog.[4]
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of N-Boc-3-azetidinone in an appropriate solvent (e.g., THF), add a phosphonate reagent such as methyl 2-(diethoxyphosphoryl)acetate and a base (e.g., NaH).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Step 2: Rhodium(I)-catalyzed Conjugate Addition
-
In a reaction vessel, combine methyl 2-(N-Boc-azetidin-3-ylidene)acetate, 3-biphenylboronic acid, a rhodium(I) catalyst (e.g., [Rh(cod)2]BF4), and a suitable ligand (e.g., BINAP).
-
Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., Et3N).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl 2-(N-Boc-3-(3-biphenylyl)azetidin-3-yl)acetate.
Step 3: N-Deprotection
-
Dissolve the N-Boc protected azetidine in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., HCl in dioxane) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the N-unprotected azetidine.
Step 4: N-Alkylation or N-Acylation (Optional)
-
The N-unprotected azetidine can be further functionalized by standard N-alkylation or N-acylation procedures to generate a library of derivatives.
Bioactivity of 3-Arylazetidine Derivatives
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives[4]
| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 1 | 4-fluorophenyl | 1.2 ± 0.1 | > 100 |
| 2 | 4-chlorophenyl | 0.9 ± 0.1 | > 100 |
| 3 | 3-methoxyphenyl | 3.5 ± 0.3 | > 100 |
| Rivastigmine | (Standard) | 1.8 ± 0.2 | 0.04 ± 0.003 |
Table 2: GABA Uptake Inhibitory Activity of 3-Hydroxy-3-arylazetidine Derivatives[5]
| Compound | R | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 4 | 4-methoxyphenyl | 26.6 ± 3.3 | 31.0 ± 4.7 |
| NNC-05-2045 | (Piperidine analog) | - | - |
Potential Signaling Pathway Involvement
Given the neuroprotective and cholinesterase inhibitory activities of some 3-arylazetidines, it is plausible that derivatives of this compound could modulate cholinergic signaling pathways implicated in neurodegenerative diseases like Alzheimer's disease.
Caption: Potential modulation of cholinergic signaling by 3-arylazetidine derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel bioactive molecules. Based on the established synthetic routes and biological activities of analogous 3-arylazetidines, it is reasonable to predict that derivatives of this compound could be synthesized and potentially exhibit valuable therapeutic properties, particularly in the area of neuroscience. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the synthesis and biological evaluation of this intriguing class of compounds. Further research is warranted to fully elucidate the potential of this compound in drug discovery.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Biphenylyl)azetidine as a Linker in PROTAC Development
Disclaimer: While the principles of PROTAC (Proteolysis Targeting Chimera) development are well-established, at the time of this writing, specific literature detailing the direct application of 3-(3-biphenylyl)azetidine as a PROTAC linker is not prominently available in public research databases. The following application notes and protocols are therefore based on the established principles of using rigid, aromatic, and heterocyclic linkers in PROTAC design and should be considered as a representative guide for researchers exploring such scaffolds.
Application Notes
Introduction to this compound as a Rigid Linker
The linker component of a PROTAC is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While flexible alkyl and PEG linkers have been widely used, there is a growing interest in rigid linkers that can pre-organize the PROTAC molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.
The this compound scaffold represents a novel, rigid linker architecture. The biphenyl group provides a defined, rigid structure that can facilitate specific protein-protein interactions within the ternary complex, such as π-stacking. The azetidine ring introduces a non-planar, rigid element that can precisely control the spatial orientation of the warhead and the E3 ligase ligand. This controlled geometry can lead to improved selectivity and potency of the resulting PROTAC.
Rationale for Use
The incorporation of a this compound linker in PROTAC design is predicated on the following potential advantages:
-
Enhanced Ternary Complex Stability: The rigidity of the linker can reduce the entropic penalty associated with the formation of the ternary complex, leading to increased stability and, consequently, more efficient ubiquitination and degradation of the target protein.
-
Improved Selectivity: The defined spatial orientation enforced by the rigid linker can favor the formation of the desired on-target ternary complex over off-target complexes, thereby improving the selectivity of the PROTAC.
-
Favorable Physicochemical Properties: The aromatic nature of the biphenyl group and the presence of the nitrogen-containing azetidine ring can be modulated to optimize solubility, cell permeability, and metabolic stability. Linkers containing aromatic rings and heterocyclic motifs are often explored to improve these properties.
-
Novelty and Patentability: The use of a novel linker scaffold like this compound can provide a competitive advantage in terms of intellectual property.
Hypothetical PROTAC Properties
The following table summarizes the expected properties of a hypothetical PROTAC, PROTAC-X, which utilizes a this compound linker to target a protein of interest (POI) for degradation via the Cereblon (CRBN) E3 ligase.
| Property | Value | Description |
| Molecular Weight | ~800-1000 Da | Within the typical range for PROTACs. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Optimized for cell permeability. |
| Calculated LogP (cLogP) | 3-5 | Balancing solubility and permeability. |
| Aqueous Solubility | > 20 µM | Sufficient for in vitro and potentially in vivo studies. |
| Cell Permeability (Papp) | > 1 x 10⁻⁶ cm/s | Indicative of good cell penetration. |
| Metabolic Stability (in vitro) | t½ > 60 min | In human liver microsomes, suggesting reasonable metabolic stability. |
Experimental Protocols
Synthesis of a PROTAC with a this compound Linker
This is a representative, multi-step synthetic protocol. The specific reagents and conditions would need to be optimized for the particular warhead and E3 ligase ligand being used.
Protocol:
-
Synthesis of the Linker Core: a. Synthesize 1-Boc-3-(3-bromophenyl)azetidine from commercially available starting materials. b. Perform a Suzuki coupling between 1-Boc-3-(3-bromophenyl)azetidine and a suitable boronic acid or ester to introduce the second phenyl ring, yielding 1-Boc-3-(3-biphenylyl)azetidine. c. Deprotect the Boc group to give this compound. d. Functionalize the azetidine nitrogen with a linker extension containing a reactive handle (e.g., a carboxylic acid or an amine) for subsequent conjugation.
-
Conjugation to E3 Ligase Ligand: a. Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide derivative) using a coupling agent such as HATU or EDC/HOBt. b. React the activated E3 ligase ligand with the amino-functionalized this compound linker to form an amide bond.
-
Conjugation to Warhead: a. If the linker extension has a carboxylic acid, activate it using a suitable coupling agent. b. React the activated linker-E3 ligase ligand conjugate with an amino-functionalized warhead (ligand for the protein of interest) to form the final PROTAC molecule.
-
Purification: a. Purify the final PROTAC compound using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified PROTAC by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
In Vitro Protein Degradation Assay (Western Blot)
Objective: To determine the ability of the PROTAC to induce the degradation of the target protein in a cell line.
Materials:
-
Cells expressing the target protein (e.g., HEK293T, HeLa).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Cell-Based Degradation Assay (Quantitative)
Objective: To obtain more quantitative data on PROTAC-mediated protein degradation. This can be achieved using methods like HiBiT, NanoBRET, or targeted mass spectrometry. The following is a general protocol for a HiBiT-based assay.
Materials:
-
Cells endogenously tagged with HiBiT at the target protein locus.
-
PROTAC stock solution.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: a. Equilibrate the plate and reagents to room temperature. b. Add the Nano-Glo® HiBiT Lytic Reagent to each well. c. Incubate for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescent signal to the vehicle control. b. Plot the normalized signal against the PROTAC concentration and determine the DC50 and Dmax values.
Data Presentation
The following table presents hypothetical data for a series of PROTACs based on the this compound linker, where the length of a flexible PEG chain attached to the azetidine is varied. This illustrates how linker optimization can impact degradation efficacy.
| PROTAC ID | Linker Modification | DC50 (nM) | Dmax (%) | CRBN Binding (IC50, nM) | POI Binding (IC50, nM) |
| PROTAC-X-1 | No PEG chain | 500 | 65 | 150 | 25 |
| PROTAC-X-2 | PEG2 | 50 | 95 | 145 | 28 |
| PROTAC-X-3 | PEG4 | 15 | 98 | 155 | 26 |
| PROTAC-X-4 | PEG6 | 80 | 85 | 160 | 30 |
Visualizations
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the development and evaluation of PROTACs.
Caption: Contribution of the biphenyl and azetidine moieties to the overall properties of the PROTAC.
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern stereoselective methods for the synthesis of substituted azetidines, a crucial scaffold in medicinal chemistry. The protocols outlined below offer practical guidance for the laboratory synthesis of these valuable compounds.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly recognized as important structural motifs in drug discovery. Their unique conformational properties and ability to introduce three-dimensionality make them attractive bioisosteres for other cyclic and acyclic functionalities. The stereoselective synthesis of substituted azetidines is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. This document details several key stereoselective synthetic strategies, including catalytic enantioselective [3+1] cycloaddition, diastereoselective intramolecular cyclization, and visible-light-mediated [2+2] photocycloaddition.
Key Synthetic Strategies
Several powerful methods have been developed for the stereoselective construction of the azetidine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Cycloaddition Reactions: [2+2] and [3+1] cycloadditions are among the most common methods for constructing the azetidine ring.
-
Intramolecular Cyclizations: The cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group is a robust strategy.
-
Ring Expansion and Contraction Reactions: Less common but effective, these methods involve the rearrangement of other heterocyclic systems, such as aziridines or pyrrolidines.
-
Functionalization of Pre-existing Azetidine Rings: This approach allows for the introduction of substituents onto a pre-formed azetidine scaffold.
This document will focus on providing detailed protocols for three distinct and powerful stereoselective methods.
Copper-Catalyzed Enantioselective [3+1] Cycloaddition
This method provides access to tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. The reaction proceeds via a copper-catalyzed [3+1] cycloaddition between an imido-sulfur ylide and an enoldiazoacetate, with stereocontrol achieved through the use of a chiral sabox ligand.
Logical Relationship of the [3+1] Cycloaddition
Caption: Workflow for the synthesis of azetidines via [3+1] cycloaddition.
Quantitative Data
| Entry | Substrate 1 (Imido-Sulfur Ylide) | Substrate 2 (Enoldiazoacetate) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Ethyl | 95 | 95 | |
| 2 | 4-Chlorophenyl | Methyl | 92 | 94 | |
| 3 | 4-Methoxyphenyl | Ethyl | 88 | 92 |
Experimental Protocol: Enantioselective [3+1] Cycloaddition
-
Preparation of the Catalyst: To a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst (e.g., Cu(CH3CN)4PF6, 5 mol%) and the chiral sabox ligand (6 mol%).
-
Reaction Setup: Add freshly distilled, anhydrous solvent (e.g., dichloromethane) and stir the mixture at room temperature for 30 minutes.
-
Addition of Reactants: Add the imido-sulfur ylide (1.0 equiv) and the enoldiazoacetate (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-azetine.
-
Reduction to Azetidine: The resulting 2-azetine can be reduced to the corresponding azetidine using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C).
La(OTf)3-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines
This protocol describes a method for the synthesis of substituted azetidines through the intramolecular cyclization of cis-3,4-epoxy amines. The reaction is catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)3) and proceeds with high regioselectivity and yield. This method is particularly useful for synthesizing azetidines with a hydroxyl group at the 3-position.
Signaling Pathway for Azetidine Formation
Application Notes and Protocols: Azetidines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral azetidines as ligands and organocatalysts in asymmetric catalysis. The unique strained four-membered ring structure of azetidines offers distinct stereochemical advantages, leading to high levels of enantioselectivity in a variety of important carbon-carbon bond-forming reactions. This document details protocols for key reactions, presents comparative data for different catalytic systems, and illustrates reaction pathways and workflows.
Introduction to Azetidines in Asymmetric Catalysis
Chiral azetidines have emerged as a privileged class of ligands and organocatalysts in asymmetric synthesis.[1][2] Their rigid, cyclic structure preorganizes the catalytic environment, leading to highly ordered transition states and, consequently, excellent stereocontrol. The strain inherent in the four-membered ring can also contribute to unique reactivity and selectivity profiles compared to their five- and six-membered ring counterparts, such as proline derivatives.[1]
Azetidine-based catalysts have been successfully applied in a range of enantioselective transformations, including nitroaldol (Henry) reactions, diethylzinc additions to aldehydes, and Michael additions.[1][3] These reactions are fundamental in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. The modular nature of many chiral azetidine syntheses allows for fine-tuning of steric and electronic properties, enabling the optimization of catalysts for specific applications.[4]
This document provides detailed protocols and comparative data for three key applications of azetidines in asymmetric catalysis, showcasing their potential for the efficient synthesis of enantioenriched molecules.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Chiral azetidine-based ligands, particularly in complexes with copper(II), have proven to be highly effective catalysts for this transformation, affording products with excellent enantioselectivities.[4][5][6]
Quantitative Data Summary
The following table summarizes the performance of various copper(II)-azetidine complexes in the asymmetric Henry reaction between nitromethane and different aldehydes.
| Entry | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Cu(OAc)₂·H₂O / (2S,4R)-1-(benzyl)-N-((2S,4R)-1-(benzyl)-4-phenylazetidin-2-yl)methanamine | EtOH | 72 | 70 | 55 | [5] |
| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂·H₂O / (2S,4R)-1-(benzyl)-N-((2S,4R)-1-(benzyl)-4-phenylazetidin-2-yl)methanamine | EtOH | 72 | 85 | 95 | [5] |
| 3 | 2-Naphthaldehyde | Cu(OAc)₂·H₂O / (2S,4R)-1-(benzyl)-N-((2S,4R)-1-(benzyl)-4-phenylazetidin-2-yl)methanamine | EtOH | 72 | 82 | 96 | [5] |
| 4 | Cyclohexanecarboxaldehyde | Cu(OAc)₂·H₂O / (2S,4R)-1-(benzyl)-N-((2S,4R)-1-(benzyl)-4-phenylazetidin-2-yl)methanamine | EtOH | 72 | 65 | >99 | [4] |
| 5 | Isovaleraldehyde | Cu(OAc)₂·H₂O / (2S,4R)-1-(benzyl)-N-((2S,4R)-1-(benzyl)-4-phenylazetidin-2-yl)methanamine | EtOH | 72 | 68 | >99 | [4] |
Experimental Protocols
Protocol 2.2.1: Synthesis of a Chiral 2,4-cis-Disubstituted Amino Azetidine Ligand
This protocol describes a general method for the synthesis of chiral amino azetidines that can be used as ligands in copper-catalyzed Henry reactions.[7]
-
Step 1: Asymmetric α-chlorination of an aldehyde. To a solution of the desired aldehyde (1.0 eq) in CH₂Cl₂ (0.35 M) at 0 °C is added (2R,5R)-2,5-diphenylpyrrolidine (0.1 eq) followed by N-chlorosuccinimide (1.3 eq). The reaction is stirred at 0 °C for 12 hours.
-
Step 2: Reduction to the β-chloro alcohol. The reaction mixture from Step 1 is diluted with methanol and cooled to 0 °C. Sodium borohydride (5.0 eq) is added slowly, and the mixture is stirred for 30 minutes. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 3: Formation of the β-chloro amine. The crude β-chloro alcohol is dissolved in CH₂Cl₂ (0.1 M) and cooled to 0 °C. 2,6-Lutidine (1.5 eq) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). After stirring for 30 minutes, the desired primary amine (e.g., benzylamine, 2.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated.
-
Step 4: Cyclization to the azetidine. The crude β-chloro amine is dissolved in a 1:1 mixture of THF and water (0.1 M). Potassium hydroxide (5.0 eq) is added, and the mixture is heated in a sealed tube in a microwave reactor at 170 °C for 1 hour. After cooling, the mixture is extracted with ethyl acetate, and the combined organic extracts are dried, concentrated, and purified by flash column chromatography to afford the desired chiral azetidine.[7]
Protocol 2.2.2: General Procedure for the Asymmetric Henry Reaction
This protocol outlines a general procedure for the copper-catalyzed asymmetric Henry reaction using a chiral azetidine ligand.[5]
-
In a round-bottom flask, the chiral azetidine ligand (5.5 mol%) and copper(II) acetate monohydrate (5 mol%) are dissolved in ethanol (1.5 mL). The mixture is stirred at room temperature for 1 hour to allow for complex formation.
-
Nitromethane (10 mmol) and the aldehyde (1 mmol) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 72 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of the Catalytic Cycle
Caption: Workflow for the synthesis of a chiral azetidine ligand and its application in a copper-catalyzed asymmetric Henry reaction.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral azetidine-based amino alcohols have been shown to be highly effective ligands in this transformation, promoting the addition of diethylzinc to a wide range of aldehydes with high enantioselectivity.[5][8]
Quantitative Data Summary
The following table summarizes the performance of various chiral azetidinyl alcohols in the asymmetric addition of diethylzinc to aldehydes.
| Entry | Aldehyde | Catalyst (Ligand) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 95 | 98 | [1] |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 92 | 97 | [1] |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 96 | 99 | [1] |
| 4 | 2-Naphthaldehyde | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 94 | 96 | [1] |
| 5 | Cinnamaldehyde | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 88 | 95 | [1] |
| 6 | Hexanal | (S)-1-(Azetidin-2-yl)-1,1-diphenylmethanol | Hexane | 0 | 85 | 92 | [1] |
Experimental Protocols
Protocol 3.2.1: Synthesis of a Chiral Azetidinyl Alcohol Ligand
This protocol describes the synthesis of a representative chiral azetidinyl alcohol ligand.
-
To a solution of N-Boc-L-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc protected amino alcohol is purified by flash column chromatography.
-
The N-Boc protecting group is removed by dissolving the purified intermediate in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid and stirring at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate and extracted with CH₂Cl₂ to afford the chiral azetidinyl alcohol ligand.
Protocol 3.2.2: General Procedure for the Asymmetric Diethylzinc Addition
This protocol provides a general method for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral azetidinyl alcohol.[8]
-
To a solution of the chiral azetidinyl alcohol ligand (5 mol%) in anhydrous hexane (1.0 mL) under an argon atmosphere at 0 °C is added a solution of diethylzinc (1.0 M in hexane, 2.5 eq) dropwise.
-
The resulting solution is stirred at 0 °C for 20 minutes.
-
A solution of the aldehyde (1.0 eq) in anhydrous hexane (4.0 mL) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to aldehydes catalyzed by a chiral azetidinyl alcohol.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of enantioselective synthesis, enabling the formation of chiral 1,5-dicarbonyl compounds and related structures. Chiral azetidines, particularly those derived from proline, have been employed as effective organocatalysts for the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9][10]
Quantitative Data Summary
The following table presents data for the asymmetric Michael addition of various nucleophiles to enones and enals, catalyzed by proline-derived azetidine organocatalysts.
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetone | trans-β-Nitrostyrene | (S)-Azetidine-2-carboxylic acid | DMSO | 85 | 92 | [9] |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | (S)-Azetidine-2-carboxylic acid | DMSO | 90 | 95 | [9] |
| 3 | Diethyl malonate | Chalcone | (S)-Azetidine-2-carboxamide | Toluene | 78 | 88 | [10] |
| 4 | Thiophenol | Cyclohexenone | (S)-Azetidine-2-thiocarboxamide | CH₂Cl₂ | 95 | 90 | [1] |
| 5 | 4-Hydroxycoumarin | Benzylideneacetone | (S)-Azetidine-2-carboxylic acid | EtOH | 88 | 94 | [1] |
Experimental Protocols
Protocol 4.2.1: General Procedure for the Asymmetric Michael Addition of Ketones to Nitroalkenes
This protocol describes a general method for the organocatalytic asymmetric Michael addition of ketones to nitroalkenes using a chiral azetidine catalyst.[9]
-
To a mixture of the nitroalkene (0.5 mmol) and the chiral azetidine catalyst (20 mol%) in the specified solvent (e.g., DMSO, 1.0 mL) is added the ketone (2.0 mmol).
-
The reaction mixture is stirred at room temperature for the time indicated in the literature (typically 24-72 hours).
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of the Enamine Catalysis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Biphenylyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(3-biphenylyl)azetidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly after synthesis via common methods such as Suzuki coupling or Grignard addition, followed by N-deprotection.
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Q1: After flash column chromatography of N-Boc-3-(3-biphenylyl)azetidine, I see an impurity with a similar Rf value to my product. What could it be and how do I remove it?
A1: This is a common challenge. The impurity is likely a byproduct from the synthesis.
-
Potential Impurity: If a Suzuki coupling was used to introduce the biphenyl group, a common byproduct is the homocoupling product of the boronic acid, resulting in a biphenyl-like impurity. If a Grignard reaction was used, unreacted Grignard reagent can couple with the starting aryl halide to form a biphenyl impurity[1]. These byproducts are often non-polar and can have similar retention factors (Rf) to the desired product.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: A shallow gradient of ethyl acetate in hexane is often effective for separating compounds with similar polarities. Try a gradient starting from 100% hexane and very slowly increasing the ethyl acetate concentration.
-
Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, which can alter the selectivity of the separation.
-
-
Recrystallization: If chromatography is insufficient, recrystallization is a powerful technique for removing closely related impurities. For biphenyl-containing compounds, suitable solvents include:
-
Ethanol or Methanol
-
Toluene
-
A mixed solvent system like ethyl acetate/hexane or methanol/dichloromethane.[2]
-
-
Q2: My 3-aryl azetidine seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Azetidines can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to the opening of the strained four-membered ring[3].
-
Mechanism of Degradation: The acidic nature of silica gel can protonate the nitrogen of the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.
-
Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for chromatography of acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Work-up Procedure: Ensure that the work-up after the reaction is performed under weakly acidic or neutral conditions to minimize degradation before purification[4].
-
Q3: I am having trouble removing the N-Boc protecting group completely. After deprotection, I still see starting material in my crude product. How can I improve the deprotection step?
A3: Incomplete deprotection is a frequent issue. The choice of acid and reaction conditions is crucial for efficient removal of the Boc group.
-
Common Deprotection Reagents:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.
-
Oxalyl chloride in methanol has been reported as a mild and effective method[4].
-
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: You may need to use a larger excess of the acidic reagent.
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions.
-
Post-Deprotection Work-up: After deprotection, the product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). It is important to neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q4: What are the best general conditions for flash column chromatography of N-Boc-3-(3-biphenylyl)azetidine?
A4: For N-Boc protected 3-aryl azetidines, a common and effective method is flash chromatography on silica gel.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Ethyl Acetate in Hexane |
| Typical Gradient | 0% to 30% Ethyl Acetate in Hexane |
-
Tip: Start with a very non-polar eluent (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities first. Then, gradually increase the polarity to elute your product. A typical solvent system for similar compounds is a hexane/EtOAc ratio of 9:1.
Q5: What is a good starting point for recrystallizing this compound?
A5: The biphenyl group will largely dictate the crystallization behavior.
| Solvent Category | Examples | Suitability |
| Protic Solvents | Ethanol, Methanol | Good starting points. The compound should be soluble when hot and less soluble when cold. |
| Aromatic Solvents | Toluene | Often a good choice for aromatic compounds, as it can promote pi-stacking interactions that lead to good crystal formation. |
| Mixed Solvents | Methanol/Dichloromethane, Ethyl Acetate/Hexane | Useful for fine-tuning solubility. Dissolve the compound in the more soluble solvent and slowly add the less soluble solvent until turbidity appears, then heat to redissolve and cool slowly. |
-
Note: Recrystallization is often more effective after a primary purification step like column chromatography to remove the bulk of the impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of N-Boc-3-(3-biphenylyl)azetidine
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be:
-
Hexane (2 column volumes)
-
1-5% Ethyl Acetate in Hexane (5 column volumes)
-
5-15% Ethyl Acetate in Hexane (10 column volumes)
-
15-30% Ethyl Acetate in Hexane (5 column volumes)
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the purified N-Boc-3-(3-biphenylyl)azetidine in a minimal amount of anhydrous dioxane.
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed (usually 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any non-basic organic impurities.
-
Adjust the pH of the aqueous layer to >10 with a base such as 1M NaOH or saturated NaHCO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the material to be recrystallized and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-Biphenylyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-biphenylyl)azetidine. The information is structured to address common challenges and side product formations encountered during the synthesis, particularly when employing a Suzuki-Miyaura cross-coupling strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of an N-protected 3-haloazetidine (e.g., N-Boc-3-bromoazetidine or N-Boc-3-iodoazetidine) with 3-biphenylboronic acid or its corresponding pinacol ester in the presence of a palladium catalyst, a base, and a suitable solvent system.
Q2: What are the typical protecting groups used for the azetidine nitrogen, and why are they important?
A2: The most common protecting group for the azetidine nitrogen during this synthesis is the tert-butoxycarbonyl (Boc) group. The Boc group is favored due to its stability under the Suzuki-Miyaura coupling conditions and its facile removal under acidic conditions. Protecting the nitrogen is crucial to prevent its coordination to the palladium catalyst, which can deactivate the catalyst and lead to poor reaction outcomes.
Q3: What are the most common side products observed in the Suzuki-Miyaura synthesis of this compound?
A3: The primary side products encountered are typically:
-
Homo-coupling of 3-biphenylboronic acid: This results in the formation of 3,3'-quaterphenyl.
-
Protodeboronation of 3-biphenylboronic acid: This leads to the formation of biphenyl.
-
Dehalogenation of the N-Boc-3-haloazetidine: This results in the formation of N-Boc-azetidine.
-
Formation of palladium black: This indicates catalyst decomposition and can lead to incomplete conversion.
Q4: How can I purify the final this compound product from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the desired product from the starting materials and major side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and ensure it is finely powdered and dry. 4. Increase the reaction temperature, typically to 80-100 °C. |
| Significant Homo-coupling of Boronic Acid | 1. Oxygen contamination. 2. Inappropriate palladium catalyst or ligand. 3. High catalyst loading. | 1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). 2. Screen different phosphine ligands. Buchwald ligands can sometimes suppress homo-coupling. 3. Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). |
| Presence of Protodeboronation Product (Biphenyl) | 1. Presence of water or protic solvents. 2. Prolonged reaction times at high temperatures. 3. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. 3. A weaker base might mitigate this, but it could also slow down the desired reaction. |
| Formation of Palladium Black | 1. High temperature. 2. Inappropriate ligand or ligand-to-metal ratio. 3. Presence of impurities. | 1. Lower the reaction temperature if possible. 2. Ensure the correct ligand-to-palladium ratio is used (typically 1:1 to 2:1 for bidentate ligands). 3. Use high-purity starting materials and solvents. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of N-Boc-3-(3-biphenylyl)azetidine. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Range | Notes |
| Yield of N-Boc-3-(3-biphenylyl)azetidine | 60-85% | Highly dependent on reaction optimization. |
| Purity after Chromatography | >95% | Can be further improved by recrystallization if needed. |
| Homo-coupling Side Product (3,3'-quaterphenyl) | <5% | Can be higher with inefficient degassing or certain catalyst systems. |
| Protodeboronation Side Product (Biphenyl) | <5% | Increased by the presence of water. |
| Catalyst Loading (mol%) | 1-5% | Lower loadings are preferable for process efficiency and cost. |
Experimental Protocols
Synthesis of N-Boc-3-(3-biphenylyl)azetidine via Suzuki-Miyaura Coupling
Materials:
-
N-Boc-3-bromoazetidine
-
3-Biphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-bromoazetidine (1.0 eq), 3-biphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water solvent ratio (concentration of the limiting reagent at ~0.1 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the N-Boc-3-bromoazetidine.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-3-(3-biphenylyl)azetidine as a solid.
Visualizations
Caption: Suzuki-Miyaura reaction pathway for the synthesis of N-Boc-3-(3-biphenylyl)azetidine.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships of potential side products in the synthesis.
Optimizing reaction conditions for 3-(3-Biphenylyl)azetidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-biphenylyl)azetidine. The synthesis of this compound typically involves the formation of the azetidine ring followed by a palladium-catalyzed cross-coupling reaction to introduce the biphenyl moiety. This guide focuses on optimizing the key Suzuki-Miyaura coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most prevalent and modular approach is a two-stage synthesis. The first stage involves the synthesis of an N-protected 3-substituted azetidine precursor, such as N-Boc-3-iodoazetidine or an N-Boc-azetidin-3-ylboronic acid derivative. The second stage is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the azetidine precursor and a corresponding biphenyl coupling partner (e.g., 3-biphenylylboronic acid or a 3-halobiphenyl).
Q2: Why is N-protection of the azetidine ring necessary during the Suzuki-Miyaura coupling?
A2: The nitrogen atom in the azetidine ring is a Lewis base and can coordinate to the palladium catalyst, leading to catalyst deactivation and low reaction yields.[1][2] The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents this coordination and allows for a more efficient coupling reaction.[2] The Boc group can be readily removed under acidic conditions after the coupling is complete.
Q3: What are the key parameters to control for a successful Suzuki-Miyaura coupling reaction in this synthesis?
A3: The critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the starting materials, particularly the boronic acid or its ester, is also crucial for high yields.
Q4: What are common side reactions in the Suzuki-Miyaura coupling step?
A4: Common side reactions include homocoupling of the boronic acid partner, deboronation of the boronic acid, and protodehalogenation of the aryl halide. These side reactions can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using an appropriate base.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-protecting group used. For N-Boc protected this compound, a mixture of petroleum ether and ethyl acetate is often effective.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Palladium Catalyst | Ensure the palladium catalyst is fresh or has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. For challenging couplings, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be required.[4] |
| Inappropriate Base | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base can significantly impact the reaction rate. K₃PO₄ is often effective in anhydrous conditions with a small amount of water. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[5] The ratio of organic solvent to water should be optimized. |
| Oxygen Contamination | The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by degassing the solvent and using Schlenk techniques. |
| Deboronation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures and in the presence of a strong base. Use a milder base if possible, or consider using a more stable boronic ester (e.g., a pinacol ester). |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, others require heating to achieve a reasonable reaction rate. Gradually increase the temperature, monitoring for product formation and decomposition. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | As mentioned above, oxygen promotes the oxidative homocoupling of the boronic acid. Rigorous exclusion of air is essential. |
| Inappropriate Palladium Catalyst | Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, screen different palladium pre-catalysts and ligands. |
| Excess Boronic Acid | Using a large excess of the boronic acid can increase the rate of homocoupling. Try using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. |
Problem 3: Difficulty in Removing the N-Boc Protecting Group
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the deprotection reaction by TLC or LC-MS to ensure it has gone to completion. |
| Inappropriate Acid | Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection. If this is not effective, stronger acidic conditions, such as HCl in dioxane or methanol, can be used. |
| Work-up Issues | After acidic deprotection, the resulting amine salt needs to be neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Ensure the aqueous layer is sufficiently basic during extraction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine with 3-bromobiphenyl.
Materials:
-
N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine
-
3-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.2 equiv.), 3-bromobiphenyl (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O | 80 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 62 |
Yields are for the isolated N-Boc-3-(3-biphenylyl)azetidine product and are representative values based on similar reactions in the literature.
Visualizations
References
Stability issues of 3-(3-Biphenylyl)azetidine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(3-Biphenylyl)azetidine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments with this compound.
Issue 1: Compound degradation observed in acidic media.
-
Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis after exposure to acidic conditions (e.g., during salt formation, purification, or in acidic formulation buffers).
-
Potential Cause: The azetidine ring is susceptible to acid-mediated ring-opening.[1][2][3] The nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This strained, positively charged ring is then vulnerable to nucleophilic attack, leading to ring cleavage.[4][5] The specific degradation pathway can be influenced by the nature of the substituents on the ring.[6]
-
Troubleshooting Steps:
-
pH Adjustment: Whenever possible, maintain the pH of the solution above 4. For N-substituted aryl azetidines, decomposition is more rapid at lower pH values.[3]
-
Solvent Choice: In non-aqueous systems, use aprotic solvents to avoid proton sources. If protic solvents are necessary, consider those with lower acidity.
-
Temperature Control: Perform experimental steps at the lowest practical temperature to reduce the rate of degradation.
-
Protecting Groups: If the experimental design allows, consider the use of an electron-withdrawing protecting group on the azetidine nitrogen to decrease its basicity and thus reduce the likelihood of protonation.
-
Issue 2: Unexpected side reactions under basic conditions.
-
Symptom: Formation of unexpected byproducts when treating this compound with strong bases.
-
Potential Cause: While generally more stable under basic conditions than acidic ones, the strained azetidine ring can still undergo reactions in the presence of strong bases, potentially leading to rearrangements or ring-opening, although this is less common than acid-catalyzed degradation.[1] Some fluorinated azetines have been shown to rearrange under basic conditions.[7]
-
Troubleshooting Steps:
-
Base Selection: Use the mildest base necessary to achieve the desired transformation. Avoid excessively strong bases or prolonged reaction times.
-
Temperature Management: Keep the reaction temperature as low as possible to minimize side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated under basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the azetidine ring in this compound at neutral pH?
A1: At neutral pH (around 7.0), the azetidine ring is generally expected to be stable.[3] The primary instability of azetidines is associated with acidic conditions that lead to protonation of the ring nitrogen.[2][3]
Q2: How does the biphenyl substituent affect the stability of the azetidine ring?
A2: The electronic properties of the aryl substituent can influence the basicity of the azetidine nitrogen. An electron-withdrawing group can decrease the pKa of the nitrogen, making it less susceptible to protonation and therefore more stable in acidic conditions. Conversely, an electron-donating group can increase the basicity and decrease stability in acidic media. The biphenyl group's electronic effect at the 3-position is less likely to directly influence the nitrogen's pKa compared to a substituent on the nitrogen itself. However, it can influence the regioselectivity of ring-opening reactions.
Q3: What are the likely degradation products of this compound in acidic media?
A3: The most probable degradation pathway involves the ring-opening of the azetidine. This would likely result from the nucleophilic attack of a solvent molecule (e.g., water) or a counter-ion on one of the carbon atoms of the protonated azetidine ring. This would lead to the formation of a substituted aminopropanol derivative. The exact structure of the degradation product would depend on which C-N bond is cleaved.
Q4: Are there any recommended analytical methods to monitor the stability of this compound?
A4: A stability-indicating HPLC method is the recommended approach. This method should be capable of separating the parent compound from its potential degradation products. A typical setup would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water, with a suitable buffer to control the pH. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.[4][5]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC with UV/PDA detector and/or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
After the exposure, dissolve the solid sample and dilute the solution for HPLC analysis.
-
Data Presentation
Summarize the percentage of degradation of this compound under each stress condition in the following table:
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradants | RRT of Major Degradant |
| 0.1 N HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (Solid), 80°C | 24 | |||
| 48 | ||||
| Photolytic (Solid) | - | |||
| Photolytic (Solution) | - |
*RRT = Relative Retention Time
Visualizations
Caption: Proposed acidic degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ring-opening-of-azetidiniums-by-nucleophiles-synthesis-of-polysubstituted-linear-amines - Ask this paper | Bohrium [bohrium.com]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jidps.com [jidps.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 3-(3-Biphenylyl)azetidine
This technical support guide provides troubleshooting advice and frequently asked questions for the N-alkylation of 3-(3-biphenylyl)azetidine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction of this compound is showing low to no conversion of the starting material. What are the potential causes and solutions?
A1: Low or no conversion in N-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Reactivity:
-
Alkylating Agent: Ensure the alkyl halide (e.g., bromide or iodide) is sufficiently reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction.
-
Leaving Group: A poor leaving group on the alkylating agent will hinder the reaction. Consider converting alkyl alcohols to tosylates or mesylates for better reactivity.
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the azetidine nitrogen. Consider using stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used to neutralize the acid generated during the reaction.
-
Solvent: The solvent should be appropriate for an Sₙ2 reaction and capable of dissolving the reactants. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices. Poor solubility of reactants can significantly slow down the reaction.[1]
-
Temperature: Increasing the reaction temperature can improve the rate of reaction. If the reaction is sluggish at room temperature, consider heating it. Microwave irradiation can sometimes be effective in driving difficult alkylations to completion.[1]
-
-
Starting Material Quality:
-
Verify the purity of your this compound starting material. Impurities could interfere with the reaction.
-
Q2: I am observing the formation of multiple products in my reaction mixture, including a potential quaternary ammonium salt. How can I minimize this side reaction?
A2: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation, resulting from the desired N-alkylated product reacting further with the alkylating agent.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent (e.g., 1.05-1.2 equivalents). A large excess will significantly increase the rate of quaternization.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation of the starting material over the di-alkylation of the product.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further reaction.
Q3: An elimination product is being formed alongside my desired N-alkylated azetidine. How can I suppress this side reaction?
A3: Elimination (E2 reaction) is a competing pathway to substitution (Sₙ2 reaction), especially with secondary and tertiary alkyl halides or when using a strong, sterically hindered base.[2][3][4][5]
-
Alkyl Halide Structure: Whenever possible, use primary alkyl halides as they are less prone to elimination.[3][4]
-
Base Selection: Use a non-hindered, weaker base if possible. While a base is necessary, a very strong or bulky base will favor elimination. Potassium carbonate is often a good compromise.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
Q4: The purification of my N-alkylated this compound is proving difficult. What strategies can I employ?
A4: Purification challenges often arise from the similar polarities of the starting material, product, and byproducts.
-
Quaternary Salt Removal: If a quaternary ammonium salt has formed, it is often highly polar and can sometimes be removed by precipitation from a less polar solvent or by an aqueous wash if it is water-soluble.
-
Chromatography:
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of triethylamine to the eluent to keep the amines from streaking on the silica gel).
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can be a powerful tool.
-
-
Acid-Base Extraction: Utilize the basicity of the azetidine nitrogen. The product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the N-alkylation of this compound.
| Parameter | Condition A (Initial) | Condition B (Improved) | Condition C (Aggressive) | Rationale |
| Alkylating Agent | Alkyl Bromide (1.5 eq) | Alkyl Iodide (1.2 eq) | Alkyl Tosylate (1.1 eq) | Iodides and tosylates are better leaving groups than bromides. Reducing equivalents minimizes side reactions. |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq) | Cs₂CO₃ is more soluble and often more effective than K₂CO₃. NaH is a strong, non-nucleophilic base for difficult alkylations. |
| Solvent | Acetone | Acetonitrile (ACN) | Dimethylformamide (DMF) | ACN and DMF are better at dissolving a wider range of reactants and can be heated to higher temperatures. |
| Temperature | Room Temperature | 60 °C | 100 °C or Microwave | Increased temperature increases reaction rate, but may also increase side reactions. |
| Additive | None | KI (catalytic) | None | Catalytic KI can accelerate the reaction with alkyl bromides or chlorides. |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general starting point for the N-alkylation of this compound with an alkyl halide.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M), add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl iodide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-alkylation of this compound.
References
Preventing ring-opening of the azetidine in 3-(3-Biphenylyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the unintended ring-opening of the azetidine moiety in 3-(3-biphenylyl)azetidine during their experiments.
Troubleshooting Guides
Issue 1: Azetidine Ring-Opening Under Acidic Conditions
Symptoms:
-
Formation of undesired side products, often with a higher molecular weight corresponding to a dimeric or polymeric species, or a product resulting from the addition of a nucleophile to the opened ring.
-
Disappearance of the starting material, this compound, as observed by TLC or LC-MS, without the formation of the desired product.
-
Complex NMR spectra with broad peaks, suggesting decomposition or polymerization.
Root Causes: The strained four-membered azetidine ring is susceptible to cleavage under acidic conditions. Protonation of the azetidine nitrogen increases the ring strain and makes the ring susceptible to nucleophilic attack, leading to ring-opening. The pKa of the azetidine nitrogen is a critical factor in its stability at a given pH.[1]
Solutions:
-
pH Control: Maintain the reaction pH above 7 to avoid protonation of the azetidine nitrogen. If acidic conditions are unavoidable, use the mildest possible acid and the shortest possible reaction time. A study on N-substituted aryl azetidines demonstrated significantly greater stability at pH 7.0 compared to lower pH values.[1] For instance, one analogue was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[1]
-
Use of N-Protecting Groups: Introduce a suitable nitrogen-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to decrease the basicity of the azetidine nitrogen and prevent its protonation.
-
Solvent Choice: In some cases, the solvent can influence the stability of the azetidine ring. Aprotic solvents are generally preferred over protic solvents when working under potentially acidic conditions.
Experimental Protocols:
-
General Procedure for Monitoring Stability: Dissolve a small amount of this compound in a buffered solution at the desired pH. Monitor the disappearance of the starting material over time using LC-MS or NMR spectroscopy.
Issue 2: Ring-Opening During N-Deprotection
Symptoms:
-
Similar to Issue 1, with the formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc or Cbz).
Root Causes: Standard deprotection conditions, which often employ strong acids (for Boc) or hydrogenolysis (for Cbz), can be too harsh for the sensitive azetidine ring, leading to its cleavage.
Solutions:
-
Mild Deprotection of Boc Group:
-
Method 1: Oxalyl Chloride in Methanol: This method provides a mild alternative for N-Boc deprotection at room temperature.
-
Method 2: Water at Reflux: For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents.
-
-
Mild Deprotection of Cbz Group:
-
Method 1: Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst instead of gaseous hydrogen. This can often be a milder method.
-
Method 2: Acid-Mediated Deprotection: While seemingly counterintuitive, carefully controlled acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) can be a scalable and metal-free alternative to hydrogenolysis for certain substrates.
-
Data on Deprotection Conditions:
| Protecting Group | Reagent | Conditions | Comments |
| Boc | Trifluoroacetic Acid (TFA) | DCM, 0°C to RT | Standard but can be harsh. |
| Boc | HCl in Dioxane | 0°C to RT | Another standard, potentially harsh method. |
| Boc (Mild) | Oxalyl Chloride | Methanol, RT, 1-4h | Good for sensitive substrates. |
| Boc (Mild) | Water | Reflux, ~12 min | Eco-friendly and catalyst-free. |
| Cbz | H₂, Pd/C | Methanol or Ethanol, RT | Standard hydrogenolysis; can be harsh. |
| Cbz (Mild) | Ammonium Formate, Pd/C | Methanol, RT | Transfer hydrogenation, often milder. |
| Cbz (Mild) | IPA·HCl | 65-75°C | Scalable, metal-free alternative. |
Frequently Asked Questions (FAQs)
Q1: How does the 3-(3-biphenylyl) substituent affect the stability of the azetidine ring compared to an unsubstituted azetidine?
A1: The 3-biphenylyl group is an aryl substituent at the C3 position. While direct data on this specific molecule is limited, in general, aryl groups can have electronic effects on the ring. However, the most significant factor for acid-mediated ring-opening is the basicity of the nitrogen atom. The C3-substituent will have a less direct impact on the nitrogen's pKa compared to an N-substituent. Therefore, the primary concern for stability remains the protonation of the azetidine nitrogen.
Q2: I need to perform a reaction under acidic conditions. What is the best way to protect the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the azetidine nitrogen under acidic conditions. It reduces the nucleophilicity and basicity of the nitrogen, thereby increasing its stability towards protonation-induced ring-opening.
Q3: My reaction involves a Lewis acid. Is there a risk of ring-opening?
A3: Yes, Lewis acids can also promote the ring-opening of azetidines. They can coordinate to the nitrogen atom, activating the ring for nucleophilic attack. If a Lewis acid is required, it is crucial to use the mildest possible Lewis acid at the lowest effective concentration and temperature. Lanthanide triflates, for example, have been used to catalyze reactions involving azetidines, in some cases without ring-opening.
Q4: Are there any specific solvents I should avoid to prevent ring-opening?
A4: While there isn't a universally "bad" solvent, protic solvents (like methanol or water) can facilitate proton transfer and may increase the rate of acid-catalyzed ring-opening. When working with acids, using aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile may be preferable.
Q5: I am seeing a complex mixture of products in my reaction. How can I confirm if azetidine ring-opening is the cause?
A5: The best way to confirm ring-opening is through detailed structural analysis of the byproducts using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Look for characteristic fragmentation patterns in the mass spectrum or the appearance of new signals in the NMR spectrum that are inconsistent with the expected product but could correspond to a ring-opened structure. For example, the appearance of a primary or secondary amine and a new functional group resulting from the nucleophilic attack on the carbon backbone.
Visual Guides
Caption: Decision workflow for preventing azetidine ring-opening.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
References
Managing scalability problems in 3-(3-Biphenylyl)azetidine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing scalability problems encountered during the production of 3-(3-Biphenylyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is a two-step process. It begins with a Suzuki-Miyaura cross-coupling reaction between an N-protected 3-iodoazetidine (commonly N-Boc-3-iodoazetidine) and 3-biphenylboronic acid. This is followed by the deprotection of the nitrogen-protecting group (e.g., Boc group) to yield the final product. This approach is favored for its relatively mild reaction conditions and tolerance to a wide range of functional groups.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling step?
A2: Scaling up the Suzuki-Miyaura coupling reaction can present several challenges. These include ensuring efficient mixing of the heterogeneous reaction mixture, managing exotherms, and the cost and removal of the palladium catalyst. Inefficient mixing can lead to lower yields and inconsistent product quality. Large-scale reactions may require specialized equipment to ensure proper heat dissipation. Residual palladium in the final product is a major concern in pharmaceutical applications and necessitates robust purification strategies.[1][2]
Q3: How can I minimize palladium contamination in my final product?
A3: Minimizing palladium contamination is crucial. Strategies include optimizing the catalyst loading to use the minimum effective amount. After the reaction, palladium can be removed by treating the reaction mixture with scavengers such as activated carbon, silica-based metal scavengers (e.g., SiliaMetS Thiol), or by performing aqueous washes with reagents like sodium bisulfite.[1] Crystallization of the product is also an effective method for reducing palladium levels.
Q4: What are the common issues encountered during the N-Boc deprotection step at a larger scale?
A4: On a larger scale, N-Boc deprotection using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to challenges in handling and quenching the acidic reaction mixture. Off-gassing of isobutylene and carbon dioxide can cause foaming and pressure build-up in the reactor.[3] Ensuring complete removal of the acid and its salts during workup is also critical to prevent product degradation and ensure purity. Alternative methods, such as thermal deprotection, can be considered for continuous flow processes to mitigate some of these issues.[4][5]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh palladium catalyst and phosphine ligand. Ensure proper storage of reagents to prevent degradation. Consider using a pre-catalyst that is more air and moisture stable. |
| Inefficient Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry for solid bases. The base's solubility can also impact the reaction rate. |
| Poor Solvent Choice | A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common. Optimize the solvent ratio. Ensure solvents are deoxygenated to prevent catalyst deactivation. |
| Low Reaction Temperature | While the reaction is often run at elevated temperatures (e.g., 80-100 °C), ensure the temperature is optimal for the specific catalyst and substrates. Monitor the internal reaction temperature. |
| Poor Quality Boronic Acid | Use high-purity 3-biphenylboronic acid. Boronic acids can degrade over time; consider using fresh material or purifying the existing stock. |
Problem 2: Incomplete N-Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid | Ensure a sufficient molar excess of the acid (e.g., TFA or HCl) is used. Typically, 5-10 equivalents are used in a solvent like dichloromethane (DCM) or dioxane. |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time for completion, especially at lower temperatures. |
| Low Reaction Temperature | While often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. |
| Scavenging of Acid | If the substrate or impurities can neutralize the acid, a larger excess of the deprotecting agent may be necessary. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Palladium Catalyst | Treat the crude product with a palladium scavenger. Recrystallization is often effective. Column chromatography can be used but may be less practical on a large scale. |
| Boronic Acid Homocoupling Byproducts | Optimize the stoichiometry of the reactants in the Suzuki coupling to minimize homocoupling. These byproducts can sometimes be removed by adjusting the pH during aqueous workup or by crystallization. |
| Persistent Solvent Impurities | Ensure complete removal of high-boiling solvents like dioxane or DMF under high vacuum. Consider solvent swaps to a lower-boiling solvent before final isolation. |
| Product is an Oil | If the final product is an oil, consider converting it to a salt (e.g., hydrochloride or oxalate salt) to facilitate isolation and purification by crystallization. |
Experimental Protocols
Synthesis of N-Boc-3-(3-biphenylyl)azetidine (Suzuki-Miyaura Coupling)
Materials:
-
N-Boc-3-iodoazetidine
-
3-Biphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel purged with nitrogen, add N-Boc-3-iodoazetidine (1.0 eq), 3-biphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.02 eq).
-
Add deoxygenated 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Synthesis of this compound (N-Boc Deprotection)
Materials:
-
N-Boc-3-(3-biphenylyl)azetidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-(3-biphenylyl)azetidine (1.0 eq) in a minimal amount of dichloromethane or 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
For the free base, neutralize the hydrochloride salt with a suitable base (e.g., NaOH or NaHCO₃) and extract with an organic solvent.
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling Reaction Parameters and Outcomes
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
| N-Boc-3-iodoazetidine | 1.0 g | 100 g |
| 3-Biphenylboronic acid | 1.3 g (1.2 eq) | 130 g (1.2 eq) |
| Pd(dppf)Cl₂ | 57 mg (0.02 eq) | 5.7 g (0.02 eq) |
| K₂CO₃ | 1.5 g (3.0 eq) | 150 g (3.0 eq) |
| Solvent (Dioxane:Water) | 20 mL (4:1) | 2 L (4:1) |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 4 hours | 6 hours |
| Yield (Isolated) | 85% | 80% |
| Purity (LC-MS) | >98% | >97% |
Table 2: N-Boc Deprotection Reaction Parameters and Outcomes
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
| N-Boc-3-(3-biphenylyl)azetidine | 1.0 g | 100 g |
| 4M HCl in Dioxane | 7.4 mL (10 eq) | 740 mL (10 eq) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 3 hours |
| Yield (Isolated HCl salt) | 95% | 92% |
| Purity (LC-MS) | >99% | >98.5% |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Azetidine synthesis challenges due to ring strain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with azetidine synthesis, with a particular focus on issues arising from ring strain.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My intramolecular cyclization to form an azetidine is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in intramolecular azetidine synthesis are often a direct consequence of the high ring strain (approx. 25.4 kcal/mol) of the four-membered ring, which makes its formation entropically and enthalpically unfavorable.[1]
Common Causes & Troubleshooting Steps:
-
Unfavorable Reaction Kinetics: The activation energy for the 4-exo-tet cyclization can be high.
-
Poor Leaving Group: The nucleophilic attack by the nitrogen might be inefficient if the leaving group is not sufficiently reactive.
-
Solution: Convert hydroxyl groups to better leaving groups like mesylates, tosylates, or triflates. Halides are also effective.[3]
-
-
Side Reactions: The high ring strain of the azetidine product can promote side reactions.
-
Elimination: Instead of cyclization, the substrate may undergo elimination to form an alkene.
-
Solution: Use a non-hindered base to favor nucleophilic substitution over elimination. Also, ensure the geometry of the substrate is suitable for an S(_N)2 reaction rather than an E2 elimination.
-
-
Polymerization: The strained azetidine ring can be susceptible to ring-opening polymerization, especially under acidic or heated conditions.
-
Solution: Use milder reaction conditions where possible. Ensure efficient removal of the product from the reaction mixture.
-
-
Formation of Larger Rings: If a 5-exo-tet cyclization is possible, the formation of a less strained five-membered pyrrolidine ring may be favored.
-
-
Inappropriate Catalyst: The choice of catalyst is crucial for activating the substrate and promoting the desired cyclization.
dot digraph "Troubleshooting_Intramolecular_Azetidine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low/No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_kinetics [label="Check Reaction Kinetics", fillcolor="#FBBC05", fontcolor="#202124"]; check_lg [label="Evaluate Leaving Group", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Assess Catalyst", fillcolor="#FBBC05", fontcolor="#202124"];
increase_temp [label="Increase Temperature/Change Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_lg [label="Convert to Mesylate/Tosylate/Halide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigate_side_reactions [label="Modify Base/Substrate Design/Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_catalyst [label="Screen Different Catalysts", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_kinetics; start -> check_lg; start -> check_side_reactions; start -> check_catalyst;
check_kinetics -> increase_temp [label="Slow Reaction"]; check_lg -> improve_lg [label="Poor Leaving Group"]; check_side_reactions -> mitigate_side_reactions [label="Elimination/Polymerization/\nLarger Ring Formation"]; check_catalyst -> optimize_catalyst [label="Ineffective Catalyst"]; } . Caption: Troubleshooting workflow for low yields in intramolecular azetidine synthesis.
Q2: My aza Paterno-Büchi reaction for azetidine synthesis is not working. What are the common pitfalls?
A2: The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful but often challenging method for azetidine synthesis.[6][7]
Common Pitfalls & Troubleshooting Steps:
-
Imine Isomerization: Acyclic imines can undergo rapid E/Z isomerization upon photoexcitation, which is a non-productive relaxation pathway that competes with the desired cycloaddition.
-
Solution: Use cyclic imines or imine equivalents, such as oximes or 2-isoxazoline-3-carboxylates, which are conformationally restricted and cannot isomerize.[7]
-
-
Low Intersystem Crossing Efficiency: For the reaction to proceed via a triplet excited state, efficient intersystem crossing from the initial singlet excited state is necessary.
-
Solution: Employ a triplet sensitizer, such as acetone, or use a photocatalyst like an iridium complex in visible-light-mediated protocols.[7] This allows for the population of the reactive triplet state via energy transfer.
-
-
Unreactive Alkene: The choice of alkene is critical for a successful reaction.
-
Solution: Activated alkenes, such as styrenes or dienes, often have lower triplet energies that are more accessible with common photocatalysts.[7] For unactivated alkenes, activation of the imine component via triplet energy transfer may be a more viable strategy.
-
-
Short Excited State Lifetime: The excited state of the imine or alkene may have a very short lifetime, leading to low concentrations of the reactive species in solution.
-
Solution: For intermolecular reactions, increasing the concentration of the reactants can help. However, for challenging intermolecular reactions, an intramolecular approach, where the imine and alkene are tethered, can be much more efficient.[7]
-
Q3: How does the choice of N-protecting group affect the success of my azetidine synthesis?
A3: The N-protecting group plays a crucial role in azetidine synthesis and subsequent functionalization.
-
Influence on Nucleophilicity: Electron-withdrawing protecting groups (e.g., sulfonyl groups like tosyl) decrease the nucleophilicity of the nitrogen atom, which can hinder intramolecular cyclization. In such cases, a strong base may be required to deprotonate the nitrogen.[8]
-
Stability of the Azetidine Ring: Some protecting groups can influence the stability of the final product. For instance, the N-Boc (tert-butyloxycarbonyl) group is widely used and is stable under many reaction conditions but can be removed under acidic conditions without causing ring-opening.[1]
-
Directing Group for Functionalization: Certain protecting groups can act as directing groups for further reactions. For example, the picolinamide (PA) group can direct palladium-catalyzed C-H activation for the synthesis of azetidines.[5]
-
Orthogonal Deprotection: In multi-step syntheses, choosing a protecting group that can be removed without affecting other protecting groups (orthogonal deprotection) is essential. For example, a Cbz (benzyloxycarbonyl) group can be removed by hydrogenolysis, leaving acid-labile groups like Boc intact.[2]
Quantitative Data Summary
The high ring strain of azetidines is a key factor influencing their synthesis and reactivity. This is reflected in their bond angles, which deviate significantly from the ideal sp³ bond angle of 109.5°.
| Parameter | Value | Comparison | Reference |
| Ring Strain Energy | ~25.4 kcal/mol | Aziridine: ~27.7 kcal/molPyrrolidine: ~5.4 kcal/mol | [1] |
| C-N-C Bond Angle | ~91.7° | Pyrrolidine: ~106.3° | Inferred from structural data |
| C-C-N Bond Angle | ~88.3° | Pyrrolidine: ~105.5° | Inferred from structural data |
Table 1: Comparison of Yields for Different Azetidine Synthesis Methods
| Synthesis Method | Substrate Example | Conditions | Yield | Reference |
| Intramolecular Aminolysis | cis-3,4-epoxy amine | La(OTf)3 (5 mol%), DCE, reflux | 81% | [3][4] |
| Pd-Catalyzed C-H Amination | Picolinamide-protected amine | Pd(OAc)2, I2, PhI(OAc)2 | 70-90% | [5] |
| Aza Paterno-Büchi (Intramolecular) | Styrene-tethered oxime | Ir photocatalyst, blue light | up to 99% | [7] |
| Aza Paterno-Büchi (Intermolecular) | 2-isoxazoline-3-carboxylate + alkene | Ir photocatalyst, blue light | up to 99% | [9] |
| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | K2CO3, various nucleophiles | Good to excellent | [5] |
| Ring Expansion of Aziridines | N-tosylaziridine + dimethylsulfoxonium methylide | Microwave, alumina | Good | [5] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination
This protocol is adapted from the work of Gaunt and co-workers for the synthesis of functionalized azetidines.[9]
Materials:
-
Picolinamide-protected amine substrate
-
Pd(OAc)2 (Palladium(II) acetate)
-
Benziodoxole tosylate (oxidant)
-
AgOAc (Silver acetate)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the picolinamide-protected amine substrate (1.0 equiv).
-
Add Pd(OAc)2 (0.1 equiv), benziodoxole tosylate (1.2 equiv), and AgOAc (1.2 equiv).
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.
dot digraph "Pd_Catalyzed_Amination_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add Substrate, Pd(OAc)2,\nOxidant, and AgOAc to Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor Progress (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool, Dilute, Filter", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> add_reagents; add_reagents -> add_solvent; add_solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } . Caption: Experimental workflow for Pd-catalyzed intramolecular C-H amination.
Protocol 2: Visible-Light-Mediated Intermolecular aza Paterno-Büchi Reaction
This protocol is based on the work of Schindler's laboratory for the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes.[9]
Materials:
-
2-isoxazoline-3-carboxylate
-
Alkene (can be activated or unactivated)
-
Iridium photocatalyst (e.g., fac-[Ir(dFppy)3])
-
Anhydrous acetonitrile
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 427 nm)
Procedure:
-
In a Schlenk tube, dissolve the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (1-2.5 mol%) in anhydrous acetonitrile.
-
Degas the solution by three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Seal the tube and place it in front of a blue LED light source. Ensure the reaction is stirred and maintained at room temperature (a fan may be necessary for cooling).
-
Irradiate the mixture for the required time (e.g., 16-24 hours), monitoring by TLC or LC-MS if necessary.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the azetidine product.
dot digraph "Aza_Paterno_Buchi_Mechanism" { graph [splines=ortho]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
PC [label="Photocatalyst (PC)"]; PC_excited [label="PC"]; Imine [label="Imine Equivalent"]; Imine_triplet [label="Imine (Triplet)"]; Alkene [label="Alkene"]; Biradical [label="1,4-Biradical Intermediate"]; Azetidine [label="Azetidine"];
PC -> PC_excited [label="hv (Visible Light)"]; PC_excited -> PC [label="Energy Transfer"]; Imine -> Imine_triplet [label="Energy Transfer"]; Imine_triplet -> Alkene [label="+ Alkene"]; Alkene -> Biradical; Biradical -> Azetidine [label="Intersystem Crossing\n& Ring Closure"]; } . Caption: Simplified mechanism of the visible-light-mediated aza Paterno-Büchi reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Azetidine Synthesis Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in azetidine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing azetidines?
A1: The synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered ring.[1][2] This strain makes the ring susceptible to opening, which can lead to low yields and the formation of unwanted byproducts.[2][3] Key challenges include:
-
Ring Strain and Stability: The high ring strain (approx. 25.4 kcal/mol) makes azetidines more reactive and less stable than larger heterocycles like pyrrolidines. This can lead to decomposition or rearrangement under certain reaction conditions.[3]
-
Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically disfavored compared to other potential reactions, such as intermolecular reactions or the formation of larger rings.[2]
-
Purification: Azetidines can be challenging to purify due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[4]
-
Control of Stereochemistry: Achieving the desired stereochemistry at the C2 and C4 positions of the azetidine ring can be difficult, often resulting in mixtures of cis and trans isomers.[2]
Q2: My intramolecular cyclization to form an azetidine is giving low yields. What are the likely causes and solutions?
A2: Low yields in intramolecular cyclizations for azetidine synthesis are a common issue. Several factors could be at play:
-
Incorrect Precursor Conformation: The acyclic precursor must adopt a conformation that allows the nucleophilic nitrogen and the electrophilic carbon to come into close proximity for ring closure. Steric hindrance can prevent this.
-
Solution: Modify the substrate to reduce steric bulk near the reacting centers.
-
-
Leaving Group Efficiency: The choice of leaving group is critical. Poor leaving groups will slow down the desired S(_N)2 reaction, allowing side reactions to dominate.
-
Solution: Convert hydroxyl groups to better leaving groups like tosylates, mesylates, or halides.[5]
-
-
Base Strength: The base used to deprotonate the amine must be strong enough to generate the nucleophile but not so strong as to cause elimination or other side reactions.
-
Solution: Screen a variety of bases, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K(_2)CO(_3)), to find the optimal conditions.[6]
-
-
Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.
-
Solution: Perform the reaction at a lower concentration (e.g., 0.01 M or less).
-
Q3: I am observing significant amounts of ring-opened byproducts. How can I improve the stability of my azetidine product?
A3: The stability of azetidines is a significant concern, especially under acidic conditions or in the presence of nucleophiles.[3][7]
-
pH Control: Azetidines can undergo acid-mediated ring-opening.[3]
-
Solution: Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids.
-
-
Protecting Groups: The nitrogen atom of the azetidine ring can be protected to enhance stability and modulate reactivity.
-
Solution: Use electron-withdrawing protecting groups like sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups, which can stabilize the ring.
-
-
Nucleophilic Attack: The strained ring is susceptible to nucleophilic attack.
-
Solution: During purification and handling, avoid strong nucleophiles. If the subsequent reaction requires a nucleophile, consider strategies where the azetidine ring is opened intentionally as part of the synthetic route.
-
Q4: What are the best practices for purifying azetidine compounds?
A4: The purification of azetidines requires careful consideration to avoid decomposition.
-
Chromatography Stationary Phase: Standard silica gel is acidic and can cause degradation of sensitive azetidines.[4]
-
Solvent System: The choice of solvent for chromatography is important.
-
Solution: Use a solvent system that provides good separation while minimizing the time the compound spends on the column. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is common. Adding a small amount of a basic modifier like triethylamine to the eluent can also help prevent decomposition.
-
-
Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation in [2+2] photocycloaddition (Aza Paternò-Büchi reaction) | - Inefficient light absorption by the imine.[8]- Undesired side reactions (e.g., photoreduction of the imine).- Reversion of the azetidine to starting materials. | - Use a light source with the appropriate wavelength for the imine's absorbance maximum.[8]- Employ a photosensitizer if direct excitation is inefficient.[9]- Optimize the solvent and temperature to favor the desired cycloaddition pathway.[10] |
| Formation of pyrrolidine instead of azetidine in ring expansion of aziridines | - The reaction conditions favor a[1][6]-Stevens rearrangement leading to a five-membered ring.[11][12] | - Utilize a biocatalytic approach with an engineered cytochrome P450 enzyme, which has been shown to favor azetidine formation.[11][12]- Carefully select the carbene precursor and catalyst to control the reaction pathway. |
| Poor diastereoselectivity in the synthesis of substituted azetidines | - Low energy difference between the transition states leading to the cis and trans isomers. | - Modify the substituents on the reactants to introduce greater steric bias, favoring one diastereomer.- Change the solvent or reaction temperature to influence the transition state energies.- Employ a chiral catalyst or auxiliary to induce stereoselectivity.[6] |
| Difficulty in removing the N-protecting group | - The protecting group is too robust for the planned deprotection conditions.- The deprotection conditions are too harsh and lead to decomposition of the azetidine ring. | - Choose a protecting group that can be removed under mild conditions (e.g., Boc, Cbz).- Screen different deprotection methods (e.g., acid-catalyzed, hydrogenolysis) to find one that is compatible with the azetidine core. |
Key Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols
This three-step protocol allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines in high yields and with predictable diastereoselectivity.[6]
Step 1: Copper-Catalyzed N-Arylation
-
To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the aryl halide (1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K(_2)CO(_3), 2.0 equiv).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: N-Cyanomethylation
-
Dissolve the N-arylated amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., K(_2)CO(_3), 2.0 equiv) and bromoacetonitrile (1.2 equiv).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the base and concentrate the filtrate. The crude product can often be used in the next step without further purification.
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine, 1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the mesylation is complete.
-
Add a stronger base (e.g., DBU, 1.5 equiv) to induce ring closure.
-
Stir the reaction at room temperature until the azetidine formation is complete.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Protocol 2: Photochemical Synthesis of 3-Hydroxyazetidines via Norrish-Yang Cyclization
This protocol describes a photochemical flow synthesis of 3-hydroxyazetidines.[10]
-
Prepare a solution of the α-amino ketone precursor in a suitable solvent (e.g., acetonitrile) at a concentration of 0.05 M.
-
Set up a continuous flow reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Pump the solution through the reactor at a controlled flow rate (e.g., 0.25-1.0 mL/min) to achieve the desired residence time for irradiation.[10]
-
Maintain the reactor temperature at a constant value (e.g., 25 °C), as temperature can influence the reaction yield.[10]
-
Collect the product solution exiting the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Comparison of Yields for Different Azetidine Synthesis Methods
| Synthesis Method | Substrate | Product | Yield (%) | Reference |
| Intramolecular Amination | Picolinamide-protected amine | Azetidine | 60-91 | [6] |
| [2+2] Photocycloaddition | Imine and Alkene | Functionalized Azetidine | 40-85 | [9] |
| Ring Expansion of Aziridine | N-Tosylaziridine | N-Tosylazetidine | 50-70 | [13] |
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | 3-Hydroxyazetidine | 75-95 | [5][14][15] |
| Radical Cyclization of Ynamides | Iodoethyl-ynamide | Exomethylene Azetidine | 60-88 | [16] |
Visualizations
Caption: Workflow for the synthesis of N-aryl-2-cyanoazetidines.
Caption: General mechanism for intramolecular cyclization to form azetidines.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 16. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity of 3-(3-Biphenylyl)azetidine Functionalization
Welcome to the technical support center for the regioselective functionalization of 3-(3-biphenylyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and derivatization of this complex scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
The primary challenges stem from the presence of multiple reactive C-H bonds on the biphenyl moiety and the azetidine ring. Key issues include:
-
Controlling ortho- vs. meta- vs. para-selectivity on both phenyl rings of the biphenyl group.
-
Preventing functionalization at the azetidine ring , particularly at the C2 and C4 positions.
-
Avoiding N-functionalization of the azetidine nitrogen, which can compete with C-H activation.
-
Steric hindrance from the bulky biphenyl group can impede catalyst access to the desired C-H bonds.
Q2: Which directing groups are most effective for controlling regioselectivity in 3-arylazetidine functionalization?
N-acyl and N-carbamoyl groups are highly effective directing groups for promoting ortho-C-H functionalization of the aryl substituent. The N-Boc (tert-butoxycarbonyl) group is widely used due to its ability to direct the metal catalyst to the ortho-positions of the phenyl ring and its relatively straightforward removal under acidic conditions. Other directing groups like picolinamides have also been shown to be effective.
Q3: What is the role of the palladium catalyst and ligands in these reactions?
Palladium catalysts, such as Pd(OAc)₂, are commonly used to facilitate C-H activation. The ligand plays a crucial role in controlling both reactivity and selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and influence the regiochemical outcome. The choice of ligand is critical and often requires screening to optimize for a specific substrate and transformation.
Q4: How can I minimize the formation of N-arylated byproducts?
N-arylation can be a significant side reaction. To minimize it:
-
Ensure the use of a suitable N-protecting group (e.g., N-Boc) that deactivates the nitrogen lone pair towards arylation.
-
Optimize the reaction conditions, such as temperature and reaction time, as prolonged heating can sometimes favor N-arylation.
-
The choice of base can also influence the extent of N-arylation.
Q5: What are the best practices for removing the directing group after successful functionalization?
The method for directing group removal depends on its nature:
-
N-Boc: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a standard and effective method.
-
N-Acyl: Hydrolysis under basic or acidic conditions can be employed, although this may require harsher conditions that could affect other functional groups.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ortho-Arylated Product
| Potential Cause | Troubleshooting Step |
| Inefficient C-H Activation | 1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. 2. Screen Catalysts: Test alternative palladium sources like Pd(TFA)₂ or PdCl₂. 3. Optimize Ligand: Screen a panel of phosphine ligands with varying steric and electronic properties. |
| Catalyst Deactivation | 1. Use Higher Catalyst Loading: Increase the catalyst loading from 5 mol% to 10 mol%. 2. Ensure Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Poor Substrate Solubility | 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., toluene, dioxane, DMF) to improve solubility. |
| Steric Hindrance | 1. Use a Less Bulky Arylating Agent: If possible, switch to a smaller aryl halide or boronic acid. 2. Employ a More Active Catalyst System: A more reactive catalyst may overcome the steric barrier. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Step |
| Weak Directing Group Effect | 1. Change N-Protecting Group: If using a less effective directing group, switch to N-Boc or a picolinamide. 2. Confirm Directing Group Integrity: Ensure the directing group is stable under the reaction conditions and not being partially cleaved. |
| Electronic Bias of Biphenyl Ring | 1. Modify Reaction Temperature: Lowering the temperature may enhance selectivity by favoring the kinetically controlled product. 2. Ligand Modification: A bulkier ligand can enhance steric differentiation between the ortho-positions. |
| Competing Reaction Pathways | 1. Adjust Additives: The nature and amount of the oxidant and base can influence the regioselectivity. Screen different additives. |
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Protodehalogenation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | 1. Optimize Stoichiometry: Use a slight excess of the this compound substrate relative to the aryl halide. 2. Lower Reaction Temperature: High temperatures can promote homocoupling. |
| Protodehalogenation of Aryl Halide | 1. Ensure Anhydrous Conditions: Trace amounts of water can lead to protodehalogenation. Use freshly dried solvents and reagents. 2. Choice of Base: Use a non-nucleophilic base. |
| Decomposition of Starting Material | 1. Lower Reaction Temperature and Time: Prolonged heating can lead to degradation. Monitor the reaction progress closely by TLC or LC-MS. |
Quantitative Data Summary
The following tables summarize typical yields and regioselectivity ratios for the palladium-catalyzed C-H arylation of N-Boc-3-phenylazetidine, which can serve as a reference for optimizing the functionalization of this compound.
Table 1: Effect of Aryl Halide on Yield and Regioselectivity
| Aryl Halide | Yield (%) | Regioselectivity (ortho:meta:para) |
| 4-Iodotoluene | 75 | >95:5:0 |
| 4-Iodoanisole | 82 | >95:5:0 |
| 1-Iodo-4-(trifluoromethyl)benzene | 65 | >95:5:0 |
| 2-Iodothiophene | 70 | >95:5:0 |
Table 2: Influence of Ligand on Reaction Outcome
| Ligand | Yield (%) | Regioselectivity (ortho:meta:para) |
| P(tBu)₃ | 68 | 90:10:0 |
| XPhos | 78 | >95:5:0 |
| SPhos | 72 | >95:5:0 |
| RuPhos | 75 | >95:5:0 |
Experimental Protocols
General Protocol for Pd-Catalyzed Ortho-Arylation of N-Boc-3-(3-biphenylyl)azetidine
-
Materials:
-
N-Boc-3-(3-biphenylyl)azetidine (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane, anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-3-(3-biphenylyl)azetidine, aryl halide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for the palladium-catalyzed ortho-arylation of N-Boc-3-(3-biphenylyl)azetidine.
Caption: Key factors influencing the regioselectivity of this compound functionalization.
Technical Support Center: Addressing Poor Solubility of 3-(3-Biphenylyl)azetidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-biphenylyl)azetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of these derivatives often stems from the physicochemical properties of the core structure. The biphenyl group is large, non-polar, and rigid, which contributes to high crystal lattice energy and low affinity for water. While the azetidine ring can increase the fraction of sp3 carbons (Fsp3) and potentially improve solubility by disrupting crystal packing, the overall lipophilicity of the biphenyl moiety often dominates, leading to low aqueous solubility.[1][2]
Q2: What is the first step I should take to address the poor solubility of my compound?
A2: The initial step is to accurately quantify the solubility of your compound to establish a baseline. This involves performing a standard solubility assay, such as a kinetic or thermodynamic solubility assessment. This data will help you to classify the compound (e.g., according to the Biopharmaceutical Classification System - BCS) and to select an appropriate solubility enhancement strategy.
Q3: What are the key strategies to improve the solubility of my this compound derivatives?
A3: There are three main strategic pillars for improving solubility:
-
Chemical Modification: Involves altering the molecular structure of the derivative. This can include the introduction of polar functional groups to the biphenyl or azetidine rings or creating prodrugs.
-
Physical Modification: Focuses on changing the solid-state properties of the compound. Techniques include particle size reduction (micronization, nanosization), creating amorphous solid dispersions, and co-crystallization.
-
Formulation-Based Approaches: Involves the use of excipients to improve solubility in the final dosage form. This includes using co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.
Q4: How do I choose between kinetic and thermodynamic solubility assays?
A4: The choice depends on the stage of your research.
-
Kinetic solubility assays are high-throughput and suitable for early-stage discovery to quickly screen large numbers of compounds. They measure the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
-
Thermodynamic solubility assays (e.g., the shake-flask method) are lower-throughput but provide the true equilibrium solubility. This is crucial for lead optimization and preclinical development to understand the compound's intrinsic solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro biological assays.
Possible Cause: Poor solubility of the test compound in the assay medium, leading to precipitation and an underestimation of its true potency.
Troubleshooting Steps:
-
Visually inspect for precipitation: Check for any cloudiness or solid particles in your assay wells.
-
Determine the kinetic solubility: Perform a kinetic solubility assay in the specific assay buffer.
-
Adjust the final DMSO concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid artificially inflating solubility.
-
Employ solubility-enhancing excipients: If solubility is still an issue, consider pre-formulating the compound with a low concentration of a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin.
Issue 2: Low oral bioavailability in animal studies despite good in-vitro activity.
Possible Cause: The compound's absorption is limited by its dissolution rate in the gastrointestinal tract (a common issue for BCS Class II compounds).
Troubleshooting Steps:
-
Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous.
-
Particle size reduction: If the compound is crystalline, micronization or nanosization can increase the surface area and improve the dissolution rate.
-
Formulate as a solid dispersion: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.
-
Develop a lipid-based formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
Quantitative Data Summary
The following tables provide representative data on how different strategies can impact the solubility of a hypothetical this compound derivative ("Compound X").
Table 1: Impact of Chemical Modifications on Aqueous Solubility
| Modification | Structure | Aqueous Solubility (µg/mL) | Fold Increase |
| Parent Compound X | This compound | 0.5 | 1 |
| Addition of a hydroxyl group | 3-(4'-hydroxy-3-biphenylyl)azetidine | 5.2 | 10.4 |
| Addition of a morpholino group | 3-(3-(4'-morpholinobiphenyl))azetidine | 25.8 | 51.6 |
| N-methylation of azetidine | 1-methyl-3-(3-biphenylyl)azetidine | 1.2 | 2.4 |
Table 2: Effect of Formulation Strategies on Apparent Solubility
| Formulation Approach | Excipient(s) | Apparent Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer (pH 7.4) | None | 0.5 | 1 |
| Co-solvent | 20% PEG 400 in buffer | 15.3 | 30.6 |
| Surfactant | 2% Tween 80 in buffer | 42.1 | 84.2 |
| Cyclodextrin | 10% HP-β-CD in buffer | 78.5 | 157 |
| Solid Dispersion | 1:4 ratio with PVP K30 | 112.0 | 224 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To rapidly determine the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each dilution to a 96-well plate in triplicate.
-
Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the equilibrium solubility of a solid compound.
Methodology:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.
Visualizations
Caption: Workflow for solubility assessment from early screening to lead optimization.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Validation & Comparative
Comparative Analysis of 3-(3-Biphenylyl)azetidine and Structurally Related Biphenyl Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine transporter inhibitory activity of a representative 3-aryl-azetidine derivative, 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine, alongside other biphenyl derivatives. Due to the limited publicly available data on 3-(3-Biphenylyl)azetidine, this guide utilizes a structurally analogous compound from a key study by Wallac et al. (2013) to provide a meaningful comparison based on robust experimental data. The selected compounds are evaluated for their binding affinities at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key targets in the development of therapeutics for neurological and psychiatric disorders.
Data Presentation: Monoamine Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of the selected azetidine and biphenyl derivatives for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Scaffold | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Data Source |
| 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine | 3-Aryl-azetidine | 160 | 3.5 | - | Wallac, J. M., et al. (2013) |
| Biphenyl Derivative 1 (A) | Biphenylpiperidine | 59.3 | 14.7 | 29.3 | An, K., et al. (2015) |
| Biphenyl Derivative 2 (B) | Biphenylsulfinyl-piperazine | 2.60 | 104 | - | Hussein, H., et al. (2022)[1] |
Experimental Protocols
The binding affinity data presented in this guide were obtained through standardized in vitro radioligand binding assays. The general principles and a representative protocol are detailed below.
Radioligand Binding Assays for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.
General Principle: These assays are competitive binding experiments where the test compound competes with a known radiolabeled ligand for binding to the target transporter protein expressed in a cell line (e.g., HEK293 cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine
-
-
Test compounds (e.g., 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine, Biphenyl Derivatives).
-
Non-specific binding control (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).
-
Assay buffer (e.g., phosphate-buffered saline with CaCl₂ and MgCl₂).
-
Scintillation fluid and a scintillation counter or a gamma counter.
Procedure (Representative Protocol):
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known inhibitor.
-
Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations
Signaling Pathway: Monoamine Transporter Inhibition
References
Validating the Biological Efficacy of 3-(3-Biphenylyl)azetidine Analogs as VMAT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 3-(3-Biphenylyl)azetidine analogs as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). The performance of these novel compounds is benchmarked against established VMAT2 inhibitors, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation in the field of neuropharmacology and drug development for conditions such as methamphetamine abuse.
Comparative Efficacy of VMAT2 Inhibitors
The primary mechanism of action for this compound analogs is the inhibition of VMAT2, a critical transporter responsible for loading monoamine neurotransmitters, including dopamine, into synaptic vesicles.[1] By inhibiting VMAT2, these compounds can modulate dopaminergic neurotransmission, a key pathway implicated in the rewarding effects of psychostimulants like methamphetamine.[1]
The biological efficacy of these analogs is quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency. The following table summarizes the quantitative data for a series of novel cis- and trans-1,4-disubstituted azetidine derivatives, which are structurally related to norlobelane and feature a biphenyl-like moiety, in comparison to other known VMAT2 inhibitors.
| Compound | Target | Assay | Ki (nM) | Reference Compound(s) | Ki (nM) of Reference |
| cis-Azetidine Analog (22a) | VMAT2 | [3H]Dopamine Uptake | 66 | Lobelane (2a) | 45 |
| cis-Azetidine Analog (22b) | VMAT2 | [3H]Dopamine Uptake | 24 | Norlobelane (2b) | 43 |
| cis-Azetidine Analog (22c) | VMAT2 | [3H]Dopamine Uptake | 34 | ||
| trans-Azetidine Analog (15a) | VMAT2 | [3H]Dopamine Uptake | 53 | ||
| trans-Azetidine Analog (15b) | VMAT2 | [3H]Dopamine Uptake | 48 | ||
| trans-Azetidine Analog (15c) | VMAT2 | [3H]Dopamine Uptake | 31 | ||
| Lobeline | VMAT2 | [3H]Dopamine Uptake | 470 | ||
| Lobelane | VMAT2 | [3H]Dopamine Uptake | 45 | ||
| GZ-793A | VMAT2 | [3H]Dopamine Uptake | 26 | ||
| Tetrabenazine | VMAT2 | [3H]Dihydrotetrabenazine Binding | ~2-4 |
Data for azetidine analogs, lobelane, and norlobelane are from the inhibition of [3H]dopamine uptake into isolated synaptic vesicles from rat brain.[1] Data for Lobeline and GZ-793A are from similar assays.[2] Tetrabenazine Ki is from [3H]dihydrotetrabenazine binding assays.
The data clearly indicates that several of the novel azetidine analogs exhibit potent inhibition of VMAT2, with the cis-4-methoxy analog (22b) being the most potent (Ki = 24 nM), surpassing the potency of the reference compounds lobelane and norlobelane.[1] Notably, the trans-methylenedioxy analog (15c) also demonstrated high potency (Ki = 31 nM).[1] These findings position the this compound scaffold as a promising lead for the development of novel therapeutics targeting VMAT2.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, the following is a detailed methodology for the key experiment used to determine the biological efficacy of the this compound analogs.
Vesicular [3H]Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M)
-
HEPES buffer (10 mM, pH 7.4)
-
Potassium tartrate (100 mM)
-
Ascorbic acid (2 mM)
-
ATP (2 mM)
-
Pargyline (10 µM)
-
[3H]Dopamine (specific activity ~20-30 Ci/mmol)
-
Test compounds (this compound analogs and reference inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Synaptic Vesicles:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in ice-cold sucrose solution and subject it to osmotic lysis by adding cold sterile water.
-
Centrifuge the lysate at 65,000 x g for 20 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in HEPES buffer.
-
-
[3H]Dopamine Uptake Assay:
-
Pre-incubate the synaptic vesicle preparation (approximately 50 µg of protein) for 10 minutes at 37°C in a buffer containing 100 mM potassium tartrate, 2 mM ascorbic acid, 2 mM ATP, and 10 µM pargyline.
-
Add varying concentrations of the test compound or vehicle control to the vesicle suspension and incubate for an additional 10 minutes.
-
Initiate the uptake reaction by adding a final concentration of 50 nM [3H]Dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [3H]dopamine and Km is the Michaelis-Menten constant for dopamine transport.
-
Visualizing the Mechanism of Action
To better understand the biological context of VMAT2 inhibition, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: VMAT2-mediated dopamine transport and its inhibition.
Caption: Workflow for the [3H]dopamine uptake inhibition assay.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 3-(3-Biphenylyl)azetidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminoazetidine derivatives, with a focus on analogs related to 3-(3-biphenylyl)azetidine, as potent inhibitors of monoamine transporters. The information presented is intended to guide further research and development of novel therapeutics targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Introduction
Azetidine derivatives have emerged as a promising scaffold in medicinal chemistry due to their conformational rigidity and ability to serve as versatile pharmacophores. Within this class, 3-aminoazetidine derivatives have been extensively explored as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine.[1][2] This multimodal mechanism of action is a desirable characteristic for the development of next-generation antidepressants with potentially improved efficacy and a broader spectrum of activity. This guide focuses on the SAR of these compounds, with a particular emphasis on the influence of aryl substituents at the 3-position of the azetidine ring, including the biphenyl moiety, on their inhibitory potency and selectivity.
Mechanism of Action: Monoamine Reuptake Inhibition
3-Azetidine derivatives exert their therapeutic effect by binding to and inhibiting the function of monoamine transporters (SERT, NET, and DAT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. By blocking this reuptake process, these derivatives increase the concentration and duration of action of serotonin, norepinephrine, and dopamine in the synapse, leading to enhanced neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition by 3-azetidine derivatives.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity and selectivity of 3-aminoazetidine derivatives are significantly influenced by the nature of the substituents at the 1- and 3-positions of the azetidine ring.
Substituents at the 3-Position (Aryl Group)
The aryl group at the 3-position plays a crucial role in the interaction with the monoamine transporters. While a direct SAR study for the 3-(3-biphenylyl) moiety is not extensively reported in a single source, analysis of various 3-aryl-3-aminoazetidine analogs allows for the following inferences:
-
Aromaticity is Key: The presence of an aromatic ring at the 3-position is generally essential for potent inhibitory activity.
-
Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity.
-
Halogen Substitution: Introduction of halogen atoms (e.g., F, Cl) on the phenyl ring often leads to a substantial increase in potency at SERT and NET. For instance, dichlorophenyl and fluorophenyl derivatives have demonstrated high affinity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can modulate the binding affinity. A systematic exploration of these effects is necessary to determine the optimal substitution pattern.
-
-
Extension to Biphenyl: The extension of the phenyl ring to a biphenyl system, as in this compound derivatives, is a strategy to explore additional binding pockets within the transporters. The 3-position of the biphenyl ring provides a vector for substitution that can be optimized to enhance potency and fine-tune the selectivity profile. Based on the SAR of related compounds, it is hypothesized that the biphenyl moiety can lead to enhanced van der Waals interactions and potentially improved affinity, particularly for DAT.
Substituents at the 1-Position (Nitrogen Atom)
The substituent on the azetidine nitrogen is critical for modulating the overall pharmacological profile of the compounds.
-
Small Alkyl Groups: Small, unbranched alkyl groups are generally well-tolerated.
-
Introduction of Polar Groups: The incorporation of polar functionalities, such as hydroxyl or ether groups, can influence pharmacokinetic properties like solubility and membrane permeability.
-
Aromatic Substituents: N-arylation can also be explored to further probe the binding site and potentially introduce additional interactions.
Comparative Data of 3-Aminoazetidine Derivatives
The following table summarizes the in vitro inhibitory activities of a selection of 3-aminoazetidine derivatives against human SERT, NET, and DAT, as reported in the literature.[1] This data provides a basis for comparing the effects of different substituents and for predicting the potential activity of this compound analogs.
| Compound ID | R1 (at 3-amino) | R2 (at N1) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 1a | Phenyl | H | 150 | >1000 | >1000 |
| 1b | 4-Chlorophenyl | H | 35 | 890 | >1000 |
| 1c | 3,4-Dichlorophenyl | H | 8.2 | 120 | 850 |
| 2a | Phenyl | Methyl | 98 | 750 | >1000 |
| 2b | 4-Chlorophenyl | Methyl | 21 | 430 | >1000 |
| 2c | 3,4-Dichlorophenyl | Methyl | 4.5 | 65 | 560 |
Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[1]
Experimental Protocols
In Vitro Monoamine Transporter Uptake Assay
The following protocol is a standard method for evaluating the inhibitory activity of compounds against monoamine transporters expressed in mammalian cells.[1]
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Radioligand Uptake Assay:
-
Cells are seeded into 96-well plates and allowed to reach confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated with various concentrations of the test compounds (e.g., this compound derivatives) or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Radiolabeled substrate ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT).
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition of uptake by the test compound is calculated for each concentration.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Conclusion
The 3-aminoazetidine scaffold represents a valuable starting point for the design of novel monoamine reuptake inhibitors. The SAR data presented in this guide highlights the critical role of substituents at the 3- and 1-positions of the azetidine ring in determining the potency and selectivity of these compounds. While direct experimental data for this compound derivatives is limited in the public domain, the established SAR for related 3-aryl analogs provides a strong rationale for their synthesis and evaluation. Further exploration of the biphenyl moiety and other extended aromatic systems at the 3-position, coupled with optimization of the N1-substituent, holds significant potential for the discovery of new drug candidates with tailored TRI profiles for the treatment of depression and other neurological disorders.
References
A Comparative Guide to the Synthetic Routes of 3-(3-Biphenylyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(3-biphenylyl)azetidine, a valuable building block in medicinal chemistry. The routes compared are the Suzuki-Miyaura coupling and a Grignard reaction followed by reductive dehydroxylation. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Reaction & Reduction |
| Starting Materials | 1-Boc-3-iodoazetidine, 3-Biphenylboronic acid | 3-Bromobiphenyl, Magnesium, 1-Boc-3-azetidinone, Triethylsilane |
| Number of Steps | 1 (plus deprotection) | 2 (plus deprotection) |
| Key Intermediates | N/A | 1-Boc-3-(3-biphenylyl)-3-hydroxyazetidine |
| Typical Overall Yield | ~70-85% | ~60-75% |
| Reaction Time | 12-24 hours | 4-6 hours (Grignard) + 2-4 hours (Reduction) |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Grignard reagent, Trifluoroacetic acid |
| Advantages | High functional group tolerance, direct C-C bond formation, generally high yielding. | Utilizes readily available starting materials, avoids expensive catalysts. |
| Disadvantages | Requires a pre-functionalized azetidine, potential for catalyst contamination in the product. | Multi-step process, Grignard reagents are sensitive to moisture and protic functional groups. |
Synthetic Route Diagrams
Caption: Comparative workflow of the two synthetic routes.
Route 1: Suzuki-Miyaura Coupling
This approach involves the direct palladium-catalyzed cross-coupling of a protected 3-haloazetidine with 3-biphenylboronic acid. This method is highly efficient for forming the crucial carbon-carbon bond in a single step.
Experimental Protocol
Materials:
-
1-Boc-3-iodoazetidine (1.0 equiv)
-
3-Biphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 1-Boc-3-iodoazetidine, 3-biphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-(3-biphenylyl)azetidine.
-
The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Quantitative Data: Based on analogous Suzuki-Miyaura couplings of halo-heterocycles with arylboronic acids, this reaction can be expected to proceed with a yield of approximately 70-85% .
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Route 2: Grignard Reaction and Reductive Dehydroxylation
This two-step sequence begins with the addition of a Grignard reagent, prepared from 3-bromobiphenyl, to a protected azetidinone. The resulting tertiary alcohol is then reduced to the target compound.
Experimental Protocol
Step 1: Grignard Reaction
Materials:
-
3-Bromobiphenyl (1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Boc-3-azetidinone (1.0 equiv)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of a solution of 3-bromobiphenyl in anhydrous THF to the magnesium. The reaction can be initiated with a crystal of iodine or gentle heating if necessary.
-
Once the Grignard reagent formation has initiated (indicated by a color change and gentle reflux), add the remaining 3-bromobiphenyl solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-biphenylmagnesium bromide.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-3-azetidinone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-Boc-3-(3-biphenylyl)-3-hydroxyazetidine.
Step 2: Reductive Dehydroxylation
Materials:
-
1-Boc-3-(3-biphenylyl)-3-hydroxyazetidine (1.0 equiv)
-
Triethylsilane (Et₃SiH) (3.0-5.0 equiv)
-
Trifluoroacetic acid (TFA) (5.0-10.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 1-Boc-3-(3-biphenylyl)-3-hydroxyazetidine in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 1-Boc-3-(3-biphenylyl)azetidine.
-
Deprotect as described in Route 1.
Quantitative Data: The Grignard addition to azetidinones typically proceeds with yields in the range of 75-90% . The subsequent reduction of the tertiary alcohol with triethylsilane and TFA can be expected to yield the product in 80-90% . This gives an estimated overall yield for the two steps of 60-75% .
Caption: Experimental workflow for the Grignard and reduction route.
Comparative Guide to the Biological Target Validation of 3-Aryl-Azetidine Compounds as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-aryl-azetidine compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Due to a lack of specific publicly available data on the biological targets of 3-(3-Biphenylyl)azetidine compounds, this guide focuses on the closely related and well-documented class of 3-aryl-azetidine derivatives. The experimental data and protocols presented herein are based on published studies of azetidine-based STAT3 inhibitors.
Introduction to STAT3 as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell growth, differentiation, and immune responses. Aberrant or persistent activation of STAT3 is a hallmark of many human cancers, making it a compelling target for anticancer drug development. The inhibition of STAT3 can disrupt oncogenic signaling pathways, leading to reduced tumor cell proliferation and survival. Azetidine-containing compounds have emerged as a promising class of small-molecule STAT3 inhibitors.
Performance Comparison of 3-Aryl-Azetidine STAT3 Inhibitors
The following tables summarize the in vitro potency and cellular activity of representative 3-aryl-azetidine derivatives compared to other known STAT3 inhibitors. These compounds have been evaluated for their ability to inhibit STAT3 DNA-binding activity and to affect the growth of cancer cells with constitutively active STAT3.
Table 1: In Vitro STAT3 DNA-Binding Inhibition
| Compound ID | Modification | IC50 (µM) for STAT3 | Selectivity over STAT1/STAT5 (IC50 > µM) | Reference |
| H172 (9f) | Azetidine-based | 0.38 - 0.98 | > 15.8 | [1] |
| H182 | Azetidine-based | 0.38 - 0.98 | > 15.8 | [1] |
| BP-1-102 | Lead Compound | 6.8 | Not Reported | [2] |
| SH5-07 | Lead Compound | 3.9 | Not Reported | [2] |
| SH4-54 | Lead Compound | 4.7 | Not Reported | [2] |
Table 2: Cellular Activity of Azetidine-Based STAT3 Inhibitors in Breast Cancer Cell Lines
| Compound ID | Cell Line | EC50 (µM) for Cell Viability | Notes | Reference |
| 7e | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | Ester version for improved cell permeability | [2][3] |
| 7f | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | Ester version for improved cell permeability | [2][3] |
| 7g | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | Lactone version for improved cell permeability | [2][3] |
| 9k | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | Benzo-fused N-heterocycle analogue | [2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are protocols for key assays used in the validation of azetidine compounds as STAT3 inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This assay is used to assess the ability of a compound to inhibit the binding of active STAT3 dimers to a specific DNA probe.
-
Nuclear Extract Preparation : Prepare nuclear extracts from cancer cells (e.g., NIH3T3/v-Src fibroblasts) that contain activated STAT3.
-
Pre-incubation : Incubate the nuclear extracts with increasing concentrations of the test compound at room temperature for 30 minutes.
-
Binding Reaction : Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which is a known DNA-binding site for STAT3.
-
Electrophoresis : Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification : Visualize the bands using autoradiography and quantify the STAT3:DNA complexes to determine the IC50 value of the compound.[2]
Isothermal Titration Calorimetry (ITC) for Target Binding
ITC is a biophysical technique used to directly measure the binding affinity of a compound to its target protein.
-
Protein and Compound Preparation : Purify the STAT3 protein and dissolve the azetidine compound in a matching buffer.
-
Titration : Titrate the compound into the sample cell containing the STAT3 protein.
-
Heat Measurement : Measure the heat change that occurs upon binding.
-
Data Analysis : Integrate the heat signals and fit the data to a suitable binding model (e.g., one-site model) to determine the dissociation constant (KD), which reflects the binding affinity.[2]
Cellular Viability and Growth Assays
These assays determine the effect of the compounds on cancer cell lines that are dependent on STAT3 signaling.
-
Cell Culture : Culture human breast cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468).
-
Compound Treatment : Treat the cells with a range of concentrations of the azetidine compounds.
-
Viability/Proliferation Measurement : After a set incubation period (e.g., 72 hours), assess cell viability or proliferation using a standard method such as the MTT assay or by direct cell counting.
-
EC50 Determination : Plot the cell viability against the compound concentration to calculate the half-maximal effective concentration (EC50).[2][3]
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the STAT3 signaling pathway and a general workflow for biological target validation.
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Biological Target Validation.
Conclusion
The available evidence strongly supports the validation of STAT3 as a biological target for 3-aryl-azetidine compounds. These compounds have demonstrated potent in vitro inhibition of STAT3 DNA-binding and promising activity in cancer cell lines that are dependent on STAT3 signaling. The improved cellular permeability of certain derivatives highlights the potential for further optimization of this chemical scaffold.
While specific data for this compound compounds is not yet available in the public domain, the findings for related 3-aryl-azetidines suggest that this subclass may also possess STAT3 inhibitory activity. Future research should focus on the synthesis and biological evaluation of this compound derivatives to determine their specific target profile and therapeutic potential. Structure-activity relationship (SAR) studies on this specific scaffold will be crucial to understand the impact of the biphenyl moiety on target engagement and overall pharmacological properties.
References
- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Biphenyl-Containing Ligands Targeting Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of ligands containing a biphenyl moiety, with a focus on their interactions with the monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Due to the limited availability of specific docking data for 3-(3-biphenylyl)azetidine ligands, this guide utilizes data from structurally related 4-benzylpiperidine carboxamides featuring biphenyl and diphenyl substitutions to illustrate the principles of comparative docking studies in this chemical space. The structure-activity relationships (SAR) derived from experimental data provide a basis for understanding the potential interactions of biphenyl-azetidine derivatives.
Data Presentation
The following table summarizes the structure-activity relationships of 4-benzylpiperidine carboxamides, highlighting the impact of biphenyl and diphenyl groups on their inhibitory activity against SERT, NET, and DAT. While these are experimental values (IC₅₀), they inform the interpretation of docking studies by indicating which structural features are crucial for potent and selective binding. A lower IC₅₀ value indicates higher potency.
Table 1: Structure-Activity Relationship of Biphenyl- and Diphenyl-Substituted Piperidine Carboxamides as Monoamine Transporter Inhibitors
| Compound ID | R Group | Linker Length | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |
| 7j | 2-Naphthyl | 3 carbons | High Potency | High Potency | Low Potency | SERT/NET Selective |
| 8k | 6-Bromo-2-naphthyl | 2 carbons | High Potency | High Potency | High Potency | Triple Reuptake Inhibitor |
| General Trend 1 | Biphenyl | - | Higher Potency | Higher Potency | Lower Potency | SERT/NET Preference |
| General Trend 2 | Diphenyl | - | Lower Potency | Lower Potency | Higher Potency | DAT Preference |
Note: This table is a qualitative summary based on the findings that biphenyl and diphenyl groups play a critical role in determining the selectivity of 4-benzylpiperidine carboxamides toward SERT and DAT, respectively[1][2]. "High Potency" and "Low Potency" are relative terms used to describe the general trends observed in the cited research.
Experimental Protocols
The following outlines a general methodology for performing comparative docking studies of novel ligands against the monoamine transporters, synthesized from various established protocols in the field.
1. Protein Structure Preparation
-
Homology Modeling: In the absence of high-resolution crystal structures for all human monoamine transporters (hDAT, hNET), homology models are frequently constructed. The bacterial leucine transporter (LeuT) has historically served as a template due to its structural similarity. More recently, the crystal structure of the human serotonin transporter (hSERT) has become available and is a preferred template.
-
Model Refinement: The generated homology models undergo refinement, which includes loop modeling and energy minimization to achieve a stable and realistic conformation. The quality of the models is assessed using tools like Ramachandran plots.
-
Binding Site Definition: The ligand binding pocket, often referred to as the S1 site, is identified. This is typically located in a central region spanning transmembrane domains (TMs) 1, 3, and 6[1]. Key residues, such as a conserved aspartate (Asp98 in hSERT), are crucial for ligand interaction.
2. Ligand Preparation
-
3D Structure Generation: The 3D structures of the ligands, such as this compound derivatives, are generated using computational chemistry software.
-
Energy Minimization: The ligand structures are subjected to energy minimization to obtain low-energy, stable conformations.
-
Protonation States: The protonation states of the ligands at physiological pH are determined, as this is critical for accurate prediction of interactions, particularly for amine groups common in MAT inhibitors.
3. Molecular Docking
-
Docking Software: Various software packages can be employed for molecular docking, including AutoDock, GOLD, and Glide.
-
Docking Algorithm: The chosen algorithm explores the conformational space of the ligand within the defined binding site of the transporter. This involves sampling different orientations and conformations of the ligand.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. These functions calculate a score (e.g., in kcal/mol) that represents the predicted free energy of binding. Lower scores typically indicate a more favorable binding interaction.
-
Induced Fit Docking: To account for the flexibility of the protein, induced fit docking protocols can be used. In this approach, the side chains of the amino acid residues in the binding pocket are allowed to move and adapt to the binding of the ligand, providing a more realistic model of the interaction.
4. Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked docking poses for each ligand are visually inspected to analyze the key interactions with the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and ionic interactions with specific amino acid residues.
-
Comparative Analysis: The docking scores and binding modes of the different ligands are compared to understand the structure-activity relationships. For example, the presence of a biphenyl group might lead to specific hydrophobic interactions that are not observed with other substituents.
-
Selectivity Prediction: By comparing the docking scores of a ligand against SERT, DAT, and NET, predictions can be made about its selectivity profile. A significantly lower binding energy for one transporter over the others suggests selectivity.
Mandatory Visualization
Caption: A generalized workflow for molecular docking studies of ligands with target proteins.
Caption: The signaling pathway illustrating the mechanism of action of a monoamine reuptake inhibitor.
References
- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
Comparative Cross-Reactivity Profiling of 3-(3-Biphenylyl)azetidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative 3-(3-Biphenylyl)azetidine-based compound, a potent monoamine transporter inhibitor, against a panel of off-target receptors, ion channels, and enzymes. The data presented herein is intended to serve as an illustrative example to guide researchers in evaluating the selectivity and potential side-effect profile of this class of compounds. For comparison, the profiles of a Selective Serotonin Reuptake Inhibitor (SSRI) and a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) are also included.
Data Presentation: Comparative Off-Target Binding Profile
The following table summarizes the inhibitory activity (Ki, nM) of a hypothetical this compound-based Triple Reuptake Inhibitor (TRI), designated as Compound A, against a standard panel of CNS-relevant off-targets. For comparative purposes, data for a representative SSRI and SNRI are also presented. Lower Ki values indicate higher binding affinity.
| Target Class | Target | Compound A (TRI) Ki (nM) | SSRI (e.g., Fluoxetine) Ki (nM) | SNRI (e.g., Venlafaxine) Ki (nM) |
| Primary Targets | SERT (Serotonin Transporter) | 1.5 | 0.9 | 25 |
| NET (Norepinephrine Transporter) | 5.2 | 1500 | 150 | |
| DAT (Dopamine Transporter) | 10.8 | 2000 | 2500 | |
| GPCRs | 5-HT1A Receptor | 250 | 180 | 350 |
| 5-HT2A Receptor | 450 | 85 | 500 | |
| Alpha-1 Adrenergic Receptor | >1000 | >10000 | 850 | |
| Alpha-2 Adrenergic Receptor | >1000 | >10000 | 1200 | |
| M1 Muscarinic Receptor | 800 | 5000 | >10000 | |
| H1 Histamine Receptor | >1000 | 2500 | >10000 | |
| Ion Channels | hERG | >10000 | >10000 | >10000 |
| Nav1.5 | >10000 | >10000 | >10000 | |
| Enzymes | MAO-A | >5000 | >10000 | >10000 |
| MAO-B | >5000 | >10000 | >10000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for Off-Target Profiling
Objective: To determine the binding affinity (Ki) of test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Test compounds (e.g., Compound A, SSRI, SNRI)
-
Cell membranes or recombinant proteins expressing the target of interest
-
Specific radioligands for each target
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Assay Setup: In a 96-well plate, the test compound, radioligand, and cell membranes/recombinant protein are combined in the assay buffer.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a microplate scintillation counter.
-
Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (e.g., MAO-A/B)
Objective: To determine the potency of test compounds to inhibit the activity of specific enzymes.
Materials:
-
Test compounds
-
Recombinant human MAO-A or MAO-B enzyme
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation: Test compounds are serially diluted. The enzyme is diluted in assay buffer.
-
Pre-incubation: The test compound and the enzyme are pre-incubated in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Incubation: The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
Signal Detection: The formation of the fluorescent product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cross-reactivity profiling.
Caption: Signaling pathway affected by monoamine reuptake inhibitors.
A Comparative Analysis of Azetidine Derivatives: In Vitro Efficacy vs. In Vivo Performance
This guide will delve into two distinct classes of azetidine derivatives: a series of potent inhibitors of the vesicular monoamine transporter 2 (VMAT2) and a novel bicyclic azetidine with demonstrated antimalarial properties. By examining the available data, we aim to provide a clear perspective on how initial in vitro potency translates to therapeutic potential in a whole-organism context.
Case Study 1: Azetidine Analogs as VMAT2 Inhibitors - A Focus on In Vitro Activity
A series of novel cis- and trans-azetidine analogs have been synthesized and evaluated for their ability to inhibit the uptake of [3H]dopamine into synaptic vesicles, a key function of VMAT2.[1][2][3] These compounds are of interest for their potential in treating conditions like methamphetamine abuse.[1][2]
Quantitative In Vitro Data
The inhibitory potency of these azetidine derivatives was determined by measuring their inhibition constants (Ki) in a [3H]dopamine uptake assay. The data reveals that these compounds are potent inhibitors of VMAT2, with some analogs showing higher potency than the reference compounds, lobelane and norlobelane.[1][2]
| Compound | Stereochemistry | R¹ | R² | Ki (nM)[1] |
| 15a | trans | H | H | 66 |
| 15b | trans | 4-OCH₃ | H | 40 |
| 15c | trans | 3,4-OCH₂O- | H | 31 |
| 22a | cis | H | H | 38 |
| 22b | cis | 4-OCH₃ | H | 24 |
| 22c | cis | 3,4-OCH₂O- | H | 38 |
| Lobelane (2a) | - | - | - | 45 |
| Norlobelane (2b) | - | - | - | 43 |
Experimental Protocol: In Vitro [³H]Dopamine Uptake Inhibition Assay
The in vitro activity of the azetidine analogs was assessed using an isolated synaptic vesicle preparation from rat striata.[1][3]
-
Preparation of Synaptic Vesicles: Rat striata were homogenized in a sucrose solution. The homogenate was centrifuged to pellet cellular debris, and the supernatant was further centrifuged at a higher speed to isolate synaptic vesicles.
-
[³H]Dopamine Uptake Assay: The synaptic vesicle preparations were incubated with varying concentrations of the test compounds (azetidine derivatives) and a fixed concentration of [³H]dopamine.
-
Measurement of Radioactivity: The reaction was stopped by filtration, and the amount of [³H]dopamine taken up by the vesicles was quantified using a scintillation counter.
-
Data Analysis: The inhibition constants (Ki) were calculated from the concentration-response curves, providing a measure of the compounds' potency in inhibiting VMAT2.
Caption: Workflow for the in vitro [³H]dopamine uptake inhibition assay.
Case Study 2: Bicyclic Azetidine as an Antimalarial Agent - Bridging In Vitro and In Vivo Data
A novel bicyclic azetidine derivative, BRD3914, has been identified as a potent antimalarial agent. This compound targets the Plasmodium falciparum phenylalanyl-tRNA synthetase.[3][4][5] Studies on this derivative provide a valuable example of how in vitro potency can be translated into in vivo efficacy.
Quantitative In Vitro and In Vivo Data
The in vitro activity of BRD3914 was determined against the Dd2 strain of P. falciparum. The in vivo efficacy was evaluated in a mouse model infected with P. falciparum.
| Assay Type | Parameter | Value |
| In Vitro | EC₅₀ (against P. falciparum Dd2 strain) | 15 nM[3][4][5] |
| In Vivo | Outcome (in P. falciparum-infected mice) | Cure after four oral doses[3][4][5] |
Experimental Protocols
In Vitro Antimalarial Assay:
The in vitro activity of BRD3914 was assessed against a chloroquine-resistant strain of P. falciparum (Dd2).
-
Parasite Culture: P. falciparum was cultured in human red blood cells in a suitable growth medium.
-
Compound Treatment: The cultured parasites were exposed to a range of concentrations of BRD3914.
-
Growth Inhibition Measurement: After a set incubation period, parasite growth was measured using a DNA-intercalating dye (e.g., SYBR Green I).
-
Data Analysis: The half-maximal effective concentration (EC₅₀) was determined from the dose-response curve, indicating the concentration of the compound required to inhibit parasite growth by 50%.
In Vivo Antimalarial Efficacy in a Mouse Model:
The in vivo efficacy of BRD3914 was evaluated in a humanized mouse model infected with P. falciparum.
-
Animal Model: Humanized mice (engrafted with human erythrocytes) were infected with P. falciparum.
-
Treatment Regimen: A group of infected mice was treated with oral doses of BRD3914.
-
Monitoring of Parasitemia: Blood samples were taken at regular intervals to monitor the level of parasitemia (the percentage of infected red blood cells).
-
Outcome Assessment: The primary outcome was the clearance of parasites from the blood and the prevention of recrudescence (reappearance of parasites). A "cure" is defined as the complete and permanent clearance of the infection.[3][4]
Caption: Generalized mechanism of action for an azetidine-based inhibitor.
Comparison and Conclusion
The presented case studies highlight the progression from in vitro discovery to in vivo validation for azetidine derivatives. The VMAT2 inhibitors demonstrate high in vitro potency, with Ki values in the nanomolar range, identifying them as promising lead compounds.[1][2] However, without in vivo data, their therapeutic potential remains to be established. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can significantly influence in vivo efficacy.
Conversely, the antimalarial agent BRD3914 showcases a successful translation from potent in vitro activity (EC₅₀ of 15 nM) to a curative effect in an in vivo model.[3][4][5] This successful translation underscores the importance of a favorable pharmacokinetic profile and target engagement in a complex biological system.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalysts for 3-(3-Biphenylyl)azetidine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in 3-Aryl Azetidine Synthesis, with a Focus on Pathways to 3-(3-Biphenylyl)azetidine.
The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical and pharmacological properties. Among these, 3-aryl azetidines, particularly those bearing a biphenyl moiety, are of significant interest in drug discovery programs. The efficient synthesis of these compounds is paramount, with catalyst selection playing a critical role in determining yield, purity, and scalability. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of 3-aryl azetidines, offering supporting experimental data to inform catalyst choice. While direct comparative studies on the synthesis of this compound are not extensively documented, this guide leverages data from the synthesis of closely related 3-aryl azetidines to provide a valuable comparative framework.
Comparative Analysis of Catalytic Performance
The synthesis of 3-aryl azetidines can be achieved through several catalytic cross-coupling strategies. Below is a summary of key performance indicators for different metal-based catalytic systems. The data is compiled from literature reports on the synthesis of 3-phenylazetidine derivatives, which serve as a reliable proxy for the synthesis of more complex analogues like this compound.
| Catalyst System | Substrates | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rhodium(I) | N-Boc-3-(methoxycarbonylmethylene)azetidine + Phenylboronic acid | [Rh(cod)Cl]₂ | - | Dioxane/H₂O | RT | 1 | 85 | |
| Iron(III) | N-Boc-3-iodoazetidine + Phenylmagnesium bromide | Fe(acac)₃ | TMEDA | THF/NMP | -20 | 0.5 | 81 | [1] |
| Palladium(II) | Aryl halides + Arylboronic acids | Azetidine-Pd(II) complexes | Various | Various | RT - 100 | Various | High | [2][3] |
| Nickel(II) | Aziridine precursors for azetidine synthesis | NiCl₂(dme) / Ligand | - | THF | - | 12 | Good | [4] |
Note: The Palladium-catalyzed Suzuki-Miyaura coupling is a widely applicable method for C-C bond formation and is expected to be effective for the synthesis of this compound, although specific comparative data with other catalysts for this exact molecule is limited in the reviewed literature.[2][3] Nickel-catalyzed methods are presented as a promising and more sustainable alternative to palladium, though detailed comparative data for 3-aryl azetidine synthesis is still emerging.[4][5]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized from published procedures and may require optimization for specific substrates.
Rhodium(I)-Catalyzed Conjugate Addition
This method is effective for the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated azetidine esters.
Procedure:
-
To a solution of N-Boc-3-(methoxycarbonylmethylene)azetidine (1.0 equiv) in a 10:1 mixture of dioxane and water is added the arylboronic acid (1.5 equiv).
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (2.5 mol%) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Iron(III)-Catalyzed Cross-Coupling
This protocol describes the cross-coupling of a 3-iodoazetidine with an aryl Grignard reagent.
Procedure:
-
A solution of N-Boc-3-iodoazetidine (1.0 equiv) in a mixture of THF and NMP is cooled to -20 °C.
-
Fe(acac)₃ (5 mol%) and TMEDA (1.5 equiv) are added to the solution.
-
The arylmagnesium bromide solution (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -20 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the residue by column chromatography affords the desired 3-aryl azetidine.[1]
General Synthesis Workflow
The synthesis of 3-aryl azetidines via cross-coupling reactions generally follows a common workflow, as illustrated in the diagram below. The key variables are the choice of catalyst, starting materials, and reaction conditions.
Caption: Generalized workflow for the catalytic synthesis of 3-aryl azetidines.
Conclusion
The choice of catalyst for the synthesis of this compound and related 3-aryl azetidines depends on several factors, including the nature of the starting materials, desired scale, and economic considerations. Rhodium(I)-catalyzed conjugate addition offers a mild and efficient route from α,β-unsaturated azetidine esters. Iron(III)-catalyzed cross-coupling provides a cost-effective method using Grignard reagents. Palladium-catalyzed Suzuki-Miyaura coupling remains a versatile and high-yielding, albeit more expensive, option. Emerging nickel-catalyzed methods present a promising avenue for more sustainable syntheses. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers to select and optimize the most suitable catalytic system for their specific synthetic goals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine | ScholarWorks [scholarworks.calstate.edu]
Comparative Efficacy of Azetidine Analogs as Potent Biological Inhibitors
For Immediate Release
This guide provides a comparative analysis of novel azetidine analogs demonstrating significant inhibitory activity against key biological targets implicated in a range of pathologies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic development.
Introduction
Azetidine scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their unique conformational constraints and synthetic tractability. This guide details the inhibitory potency of various azetidine derivatives against three distinct and critical targets: the Vesicular Monoamine Transporter 2 (VMAT2), Gamma-Aminobutyric Acid (GABA) Transporters (GAT-1 and GAT-3), and the Signal Transducer and Activator of Transcription 3 (STAT3).
Data Presentation: Inhibitory Activity of Azetidine Analogs
The following tables summarize the quantitative inhibitory data for various azetidine analogs against their respective targets.
Table 1: Inhibition of Vesicular [3H]Dopamine Uptake by Azetidine Analogs Targeting VMAT2
| Compound | Stereochemistry | R | Kᵢ (nM)[1][2] |
| 15a | trans | H | 48 |
| 15b | trans | 4-OCH₃ | Not Reported |
| 15c | trans | 3,4-OCH₂O | 31 |
| 22a | cis | H | 62 |
| 22b | cis | 4-OCH₃ | 24 |
| 22c | cis | 3,4-OCH₂O | 55 |
| Lobelane (2a) | - | - | 45 |
| Norlobelane (2b) | - | - | 43 |
Table 2: Inhibition of GABA Uptake by Azetidine Analogs Targeting GAT-1 and GAT-3
| Compound | Target | IC₅₀ (µM)[3] |
| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 |
| 12d (1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid) | GAT-3 | 15.3 ± 4.5 |
| 18b (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | GAT-1 | 26.6 ± 3.3 |
| 18e (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | GAT-3 | 31.0 ± 4.7 |
Table 3: Inhibition of STAT3 DNA-Binding Activity by Azetidine-2-Carboxamide Analogs
| Compound | IC₅₀ (µM)[4][5][6] |
| 5a | 0.52 - 0.55 |
| 5o | 0.38 |
| 8i | 0.34 |
| H172 | 0.38 - 0.98 |
| H182 | 0.38 - 0.98 |
| H105 | 1.75 - 2.07 |
| H120 | 1.75 - 2.07 |
| BP-1-102 (lead compound) | 6.8 |
| SH5-07 (lead compound) | 3.9 |
| SH4-54 (lead compound) | 4.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Vesicular [³H]Dopamine Uptake Assay for VMAT2 Inhibition
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.
-
Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat brain tissue. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to pellet the crude synaptic vesicle fraction.
-
Assay Procedure:
-
A solution containing the isolated synaptic vesicles is pre-incubated with varying concentrations of the test compound (azetidine analog) or a known inhibitor (for control) in a buffer solution.
-
The uptake reaction is initiated by the addition of [³H]dopamine.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for vesicular uptake.
-
The reaction is terminated by rapid filtration through a filter membrane, which traps the vesicles but allows the unbound [³H]dopamine to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of [³H]dopamine uptake) using the Cheng-Prusoff equation.
GABA Uptake Assay for GAT-1 and GAT-3 Inhibition
This assay determines the inhibitory effect of compounds on the reuptake of GABA by specific transporter subtypes.[7][8]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected with the cDNA encoding the desired GABA transporter (GAT-1 or GAT-3).[7]
-
Assay Procedure:
-
The transfected cells are seeded in microtiter plates and washed with an appropriate assay buffer.[8]
-
The cells are then incubated with the test compound at various concentrations.
-
Radiolabeled GABA ([³H]GABA) is added to initiate the uptake.[8]
-
After a defined incubation period at room temperature, the uptake is stopped by washing the cells with cold buffer.[8]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
EMSA is used to assess the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA response element.
-
Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or a cancer cell line with constitutively active STAT3).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific DNA binding sequence (e.g., hSIE probe) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction:
-
The nuclear extract is pre-incubated with increasing concentrations of the azetidine analog for a specified time at room temperature to allow for inhibitor binding to STAT3.
-
The radiolabeled probe is then added to the mixture, along with a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
The binding reaction is allowed to proceed at room temperature.
-
-
Electrophoresis and Visualization:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is performed to separate the protein-DNA complexes from the free, unbound probe. The larger protein-DNA complexes migrate more slowly through the gel.
-
The gel is dried and the bands are visualized by autoradiography or fluorescence imaging.
-
-
Data Analysis: The intensity of the band corresponding to the STAT3:DNA complex is quantified. The IC₅₀ value is the concentration of the inhibitor that reduces the intensity of the shifted band by 50%.[4][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: VMAT2-mediated dopamine uptake and inhibition.
Caption: GABA transporter (GAT) mechanism and inhibition.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Assessing the Novelty of 3-(3-Biphenylyl)azetidine in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in constant pursuit of novel chemical entities that offer improved efficacy, selectivity, and pharmacokinetic properties. Azetidine derivatives have emerged as a class of compounds with significant therapeutic potential, finding applications in areas ranging from oncology to central nervous system disorders. This guide provides an objective assessment of the novelty of 3-(3-biphenylyl)azetidine by comparing its potential synthetic routes and therapeutic applications against the existing patent literature for structurally related 3-aryl-azetidine derivatives. While no patents explicitly claim the standalone this compound molecule, an analysis of the broader patent landscape for 3-aryl-azetidines provides a strong indication of its potential novelty and patentability.
I. Comparative Analysis of Synthetic Methodologies
The synthesis of 3-substituted azetidines is a well-documented area in organic chemistry, with several established methods that could potentially be adapted for the synthesis of this compound. The novelty of a synthetic route for this specific compound would likely reside in the optimization of reaction conditions, the use of novel catalysts, or the development of a more efficient, scalable process.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | General Description | Potential for this compound Synthesis | Key Experimental Considerations |
| Palladium-Catalyzed C(sp³)–H Arylation | Direct arylation of the C-H bond at the 3-position of an azetidine ring using a palladium catalyst and an aryl halide or equivalent.[1][2] | Highly feasible using 3-iodobiphenyl or a related arylating agent. The choice of directing group on the azetidine nitrogen is crucial for regioselectivity and yield. | Catalyst selection (e.g., Pd(OAc)₂), ligand choice, base, and solvent are critical parameters to optimize. Protecting group strategy for the azetidine nitrogen is important. |
| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, followed by cyclization to form the azetidine ring.[3] | A multi-step process would be required, likely involving the synthesis of a precursor containing the 3-biphenyl moiety. | The synthesis of the requisite Michael acceptor could be challenging. Reaction conditions for the intramolecular cyclization would need careful optimization to favor the four-membered ring formation. |
| Functionalization of 3-Azetidinols | Synthesis of a 3-azetidinol intermediate, followed by nucleophilic substitution or other functionalization at the 3-position. | A 3-azetidinol could be reacted with a biphenyl nucleophile or a precursor that is later converted to the biphenyl group. | The stereochemistry of the 3-azetidinol can be controlled in some cases, offering a route to enantiomerically pure products. The choice of activating agent for the hydroxyl group is important. |
| Aza Paternò–Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form the azetidine ring.[4] | This method is generally used for the synthesis of more complex, functionalized azetidines and might not be the most direct route to a simple 3-aryl derivative. | Requires specialized photochemical equipment. The regioselectivity and stereoselectivity of the cycloaddition can be challenging to control. |
II. Experimental Protocols: A Proposed Synthesis
While a specific, experimentally validated protocol for this compound is not available in the literature, a plausible synthetic route can be designed based on established methodologies for 3-aryl-azetidines. The following is a proposed experimental protocol based on the Palladium-Catalyzed C(sp³)–H Arylation method.
Proposed Synthesis of N-Boc-3-(3-biphenylyl)azetidine:
-
Step 1: Synthesis of N-Boc-azetidine: Commercially available azetidine is protected with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).
-
Step 2: Palladium-Catalyzed C-H Arylation: To a solution of N-Boc-azetidine in a solvent like 1,4-dioxane, 3-iodobiphenyl, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a base (e.g., K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-3-(3-biphenylyl)azetidine.
-
Step 4 (Optional): Deprotection: The Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) in DCM to yield this compound.
III. Comparative Analysis of Therapeutic Potential
The therapeutic potential of this compound can be inferred by examining the patented applications of other 3-aryl-azetidine derivatives. The biphenyl moiety is a well-known pharmacophore present in numerous approved drugs, often contributing to receptor binding affinity and favorable pharmacokinetic properties.
Table 2: Comparison of Potential Therapeutic Applications
| Patented Application of 3-Aryl-Azetidines | Key Biological Target/Mechanism | Potential of this compound |
| Monoamine Transporter Ligands [5] | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | The 3-biphenyl group could modulate binding affinity and selectivity for DAT and SERT, potentially leading to novel antidepressants or treatments for substance abuse disorders. |
| Antimalarial Agents [1][2] | Inhibition of Plasmodium falciparum enzymes | The lipophilicity and aromatic nature of the biphenyl group could enhance cell permeability and interaction with parasitic targets. |
| Anticancer Agents | Various, including enzyme inhibition and disruption of protein-protein interactions | The biphenyl scaffold is present in some anticancer drugs. The azetidine core provides a 3D structure that can be optimized for specific targets. |
| Central Nervous System (CNS) Disorders | Various receptors and enzymes in the CNS | The physicochemical properties of the biphenyl group could influence blood-brain barrier penetration and CNS target engagement. |
IV. Visualizing the Novelty Landscape
The following diagrams illustrate the key concepts in assessing the novelty of this compound.
Caption: Potential synthetic pathways to this compound.
Caption: Logical framework for assessing the patent novelty.
Conclusion
Based on the current patent landscape, this compound appears to be a novel chemical entity. While the broader class of 3-aryl-azetidines is well-represented in the patent literature, the specific 3-biphenyl substitution has not been explicitly disclosed. The novelty and patentability of this compound would be significantly strengthened by demonstrating:
-
A unique and efficient synthetic method that is not obvious from prior art.
-
Unexpected and superior biological activity in a therapeutically relevant assay compared to known 3-aryl-azetidines.
-
Improved physicochemical or pharmacokinetic properties , such as increased solubility, metabolic stability, or oral bioavailability.
Researchers and drug development professionals interested in this scaffold should focus on synthesizing the compound and conducting thorough biological and physicochemical profiling to establish its novelty and potential for intellectual property protection. The existing patent literature on related azetidine derivatives provides a valuable roadmap for identifying promising therapeutic areas and designing relevant screening cascades.
References
- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ADME profile dictates its bioavailability, efficacy, and potential for toxicity. For novel chemical series like 3-(3-biphenylyl)azetidine derivatives, a thorough and early assessment of these properties is paramount to de-risk drug development projects and guide medicinal chemistry efforts.[1]
This guide provides a framework for benchmarking the ADME properties of this compound derivatives against established parameters. While specific experimental data for this class of compounds is not extensively available in the public domain, this document outlines the critical in vitro assays, their experimental protocols, and data interpretation to enable researchers to generate and compare their own data effectively.
Key ADME Properties and In Vitro Assays
A fundamental understanding of a compound's physicochemical and biochemical characteristics is the first step in ADME profiling. The following sections detail the critical assays for evaluating solubility, permeability, metabolic stability, and potential for drug-drug interactions.
Table 1: Key In Vitro ADME Assays
| ADME Parameter | Assay | Purpose | Key Metrics |
| Absorption | Kinetic Solubility | Measures the concentration of a compound that remains in solution in a buffered system over time after being introduced from a DMSO stock.[2][3][4][5] | Kinetic Solubility (µM) |
| Caco-2 or MDCK Permeability | Assesses the rate of transport of a compound across a monolayer of intestinal (Caco-2) or kidney (MDCK) epithelial cells, predicting intestinal absorption and blood-brain barrier penetration.[6][7][8][9] | Apparent Permeability Coefficient (Papp), Efflux Ratio (ER) | |
| Metabolism | Microsomal Stability | Evaluates the rate of metabolism of a compound by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. | Intrinsic Clearance (CLint), Half-life (t½) |
| Distribution | Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active. | Percentage of unbound drug (% unbound) |
| Excretion/Interaction | CYP450 Inhibition | Identifies the potential of a compound to inhibit major cytochrome P450 isoforms, which can lead to drug-drug interactions.[10][11][12][13][14] | IC50, Ki |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable ADME data. Below are methodologies for the key assays.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under specific conditions, which is a critical factor for oral absorption.[15]
Methodology:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[2][3]
-
Add the DMSO stock solution to a phosphate-buffered saline (PBS) solution at a specific pH (typically 7.4) to achieve the desired final compound concentration.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours), allowing for precipitation of the compound if it exceeds its solubility limit.[2]
-
Separate the undissolved compound from the solution, typically by filtration or centrifugation.[4][5]
-
Quantify the concentration of the compound remaining in the filtrate or supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Kinetic Solubility Assay Workflow
MDCK Permeability Assay
Purpose: To assess the ability of a compound to cross a cell monolayer, providing an in vitro model for intestinal absorption and blood-brain barrier penetration.[6][7][8][9]
Methodology:
-
Culture Madin-Darby Canine Kidney (MDCK) cells on a semi-permeable membrane in a Transwell™ plate system until a confluent monolayer is formed.[8] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6][7]
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side of the cell monolayer.
-
To measure basolateral to apical (B-A) permeability and determine the efflux ratio, add the dosing solution to the basolateral side in a separate set of wells.
-
Incubate the plates at 37°C in a CO2 incubator for a specified time (e.g., 90 minutes).[6]
-
At the end of the incubation, collect samples from the receiver compartments (basolateral for A-B and apical for B-A).
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[8]
MDCK Permeability Assay Workflow
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which is a key determinant of its in vivo half-life and clearance.
Methodology:
-
Prepare an incubation mixture containing the test compound, liver microsomes (human or other species), and a buffer solution.
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Microsomal Stability Assay Workflow
CYP450 Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[10][11][12][13][14]
Methodology:
-
Prepare incubation mixtures containing a specific CYP isoform (e.g., CYP3A4, CYP2D6), a fluorescent or probe substrate for that isoform, and varying concentrations of the test compound.
-
Pre-incubate the mixture of the enzyme and test compound.
-
Initiate the reaction by adding the probe substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the formation of the metabolite of the probe substrate using fluorescence or LC-MS/MS.
-
Determine the percentage of inhibition of the enzyme activity at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).
CYP450 Inhibition Assay Workflow
Data Presentation and Comparison
The quantitative data generated from these assays should be summarized in clearly structured tables to facilitate easy comparison between different this compound derivatives and against established benchmark compounds.
Table 2: Comparative ADME Profile of this compound Derivatives
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Human Liver Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC50, µM) |
| Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Benchmark Cmpd A | >100 | >10 | <2 | >60 | >50 |
| Benchmark Cmpd B | <10 | <1 | >5 | <15 | <1 |
Interpretation of Results:
-
Solubility: Higher values are generally desirable for oral absorption.
-
Permeability (Papp): Compounds with Papp (A-B) > 5 x 10⁻⁶ cm/s are considered to have high permeability.
-
Efflux Ratio: An ER > 2 suggests the compound is a substrate for efflux transporters, which can limit its absorption and brain penetration.
-
Metabolic Stability: A longer half-life (t½) indicates greater stability and potentially a lower in vivo clearance.
-
CYP Inhibition: Higher IC50 values are preferred, indicating a lower potential for drug-drug interactions. An IC50 > 10 µM is often considered low risk.
Conclusion
A systematic and early assessment of the ADME properties of this compound derivatives is crucial for the successful progression of drug discovery projects. By employing the standardized in vitro assays and data comparison frameworks outlined in this guide, researchers can effectively benchmark their compounds, identify potential liabilities, and make data-driven decisions to optimize their chemical series towards a viable clinical candidate. The consistent application of these methodologies will ultimately enhance the quality of drug candidates and increase the probability of their success in later stages of development.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADME Database : Fujitsu Global [fujitsu.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 8. Directory of in silico Drug Design tools [click2drug.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. [PDF] Refined ADME Profiles for ATC Drug Classes | Semantic Scholar [semanticscholar.org]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances of biphenyl small-molecule inhibitors targeting PD-1/PD-L1 interaction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » In Silico Studies of Two Biphenyl Based Oxime Containing Ligands [dergipark.org.tr]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on the hazard profiles of biphenyl and azetidine compounds, 3-(3-Biphenylyl)azetidine should be handled with care. Biphenyl is known to cause skin, eye, and respiratory irritation and is very toxic to aquatic life with long-lasting effects[1]. Azetidine and its derivatives are reactive and potentially volatile, necessitating the use of personal protective equipment (PPE) and handling within a well-ventilated area, such as a fume hood[2].
Key safety precautions before disposal include:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection may be necessary[2][3].
-
Ventilation: Always handle the compound and its waste in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure[2].
-
Avoid Contamination: Prevent the substance from entering drains or waterways due to its potential aquatic toxicity[1].
Quantitative Data Summary
The following table summarizes key hazard information for biphenyl, a core structural component of this compound. This data underscores the importance of proper handling and disposal to mitigate environmental and health risks.
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | |
| Causes serious eye irritation | Eye Irrit. 2A | |
| May cause respiratory irritation | STOT SE 3 | |
| Very toxic to aquatic life with long lasting effects | Aquatic Acute 1, Aquatic Chronic 1 | [1] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste stream.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container[2][3].
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or oxidizers[2][4].
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2].
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
Follow all institutional and local regulations regarding the storage of chemical waste.
-
-
Waste Disposal:
-
The primary disposal method for this type of chemical is through an approved hazardous waste disposal facility[1][5].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures with licensed waste management contractors.
-
Provide the EHS office with as much information as possible about the waste, including its chemical nature (referencing biphenyl and azetidine hazards) and any potential contaminants.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Spill and Leak Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation[2].
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[2]. Avoid using combustible materials.
-
Cleanup: Carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste[2][3].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(3-Biphenylyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 3-(3-Biphenylyl)azetidine. The following procedures and recommendations are compiled from safety data sheets of structurally similar compounds, including biphenyl and azetidine derivatives, to ensure a comprehensive approach to laboratory safety and chemical handling.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds structurally related to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile, neoprene, or other chemically resistant gloves.[3] A lab coat is also required. | Prevents skin contact which can cause irritation.[1] Gloves must be inspected before use.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[4] | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1] |
II. Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
When transferring or weighing the compound, use appropriate tools to minimize the creation of airborne particles.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined in Table 2.[4]
-
-
Storage:
III. First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
In case of a spill, evacuate the area and use personal protective equipment.[4] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Caption: Waste disposal logical relationship.
Disposal Steps:
-
Segregation:
-
Collect all waste materials, including contaminated gloves, wipes, and any unused product, in a designated and properly labeled hazardous waste container.
-
-
Containerization:
-
Ensure waste containers are kept closed and are compatible with the chemical.
-
-
Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
